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  • Product: 1-(Ethanesulfonyl)azetidin-3-one

Core Science & Biosynthesis

Foundational

1-(Ethanesulfonyl)azetidin-3-one chemical properties

Chemical Properties, Synthesis, and Application in JAK Inhibitor Development Executive Summary 1-(Ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0) is a critical heterocyclic building block, serving as the strategic "piv...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Application in JAK Inhibitor Development

Executive Summary

1-(Ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0) is a critical heterocyclic building block, serving as the strategic "pivot" intermediate in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.

Structurally, the compound features a strained four-membered azetidine ring functionalized with an electron-withdrawing ethylsulfonyl group. This unique architecture imparts significant electrophilicity to the ketone moiety, making it an ideal substrate for homologation reactions—specifically the Horner-Wadsworth-Emmons (HWE) olefination—to generate the


-unsaturated nitrile core required for the Baricitinib pyrazole coupling.

This guide details the physicochemical properties, industrial synthesis pathways, and reactivity profile of this high-value intermediate.

Chemical & Physical Characterization[1][2][3][4][5][6][7][8]

Identity & Specifications
PropertySpecification
IUPAC Name 1-(Ethanesulfonyl)azetidin-3-one
CAS Number 1401222-91-0
Molecular Formula

Molecular Weight 163.19 g/mol
SMILES CCS(=O)(=O)N1CC(=O)C1
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in THF, DCM, Ethyl Acetate; slightly soluble in water.[1][2][3]
Structural Analysis
  • Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of strain energy. The

    
     hybridization of the carbonyl carbon (C3) increases bond angle distortion (ideal 120° vs. actual ~90°), significantly heightening the electrophilicity of the ketone compared to acyclic analogs.
    
  • Electronic Effects: The

    
    -ethylsulfonyl group is strongly electron-withdrawing (
    
    
    
    ), reducing the electron density on the nitrogen and preventing lone-pair donation into the ring, which stabilizes the vulnerable aminal-like linkages.

Synthesis & Manufacturing Protocols

The industrial synthesis of 1-(ethanesulfonyl)azetidin-3-one typically proceeds via a two-step sequence starting from commercially available azetidin-3-ol hydrochloride.

Step 1: -Sulfonylation

Objective: Protection of the azetidine nitrogen with an ethylsulfonyl group.

  • Reagents: Azetidin-3-ol HCl, Ethanesulfonyl chloride (

    
    ), Base (
    
    
    
    or
    
    
    ).
  • Solvent System: Biphasic system (THF/Water) or DCM.

  • Protocol:

    • Dissolve azetidin-3-ol HCl in water/THF (1:1).

    • Cool to 0–5°C. Add solid

      
       (2.5 eq).
      
    • Dropwise addition of

      
       (1.1 eq) maintaining temperature <10°C.
      
    • Stir at room temperature for 2–4 hours.

    • Workup: Extract with Ethyl Acetate, dry over

      
      , and concentrate to yield 1-(ethylsulfonyl)azetidin-3-ol .
      
Step 2: Oxidation to Ketone

Objective: Conversion of the secondary alcohol to the ketone without over-oxidation or ring opening.

  • Method A: TEMPO Oxidation (Green Chemistry)

    • Reagents: TEMPO (cat.),

      
       (oxidant), Acetic Acid.
      
    • Mechanism: An oxoammonium cation intermediate mediates the hydride abstraction from the C3 position.

    • Advantages: Avoids heavy metals (Cr) and cryogenic conditions (Swern).

  • Method B: TCCA Oxidation

    • Reagents: Trichloroisocyanuric acid (TCCA), TEMPO.

    • Conditions: 0°C in DCM/Water.

Synthesis Start Azetidin-3-ol HCl (Starting Material) Inter 1-(Ethylsulfonyl) azetidin-3-ol Start->Inter EtSO2Cl, NaHCO3 THF/H2O, 0°C Product 1-(Ethanesulfonyl) azetidin-3-one (Target Ketone) Inter->Product TEMPO, NaNO2 AcOH, Air

Figure 1: Industrial synthesis pathway for 1-(ethanesulfonyl)azetidin-3-one.

Reactivity Profile & Application

The primary utility of 1-(ethanesulfonyl)azetidin-3-one is its conversion into 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), the "Baricitinib Nitrile."[4]

Horner-Wadsworth-Emmons (HWE) Olefination

Due to the high ring strain, the ketone is prone to nucleophilic attack. The HWE reaction is preferred over standard Wittig conditions to maximize


 selectivity (though the product is symmetric) and yield.
  • Reagents: Diethyl cyanomethylphosphonate, Base (KOtBu or NaH).

  • Solvent: THF or Toluene.

  • Reaction:

    
    
    
  • Significance: The resulting exocyclic double bond is the Michael acceptor required for the subsequent coupling with the pyrazole-boronate ester to form the Baricitinib scaffold.

Stability & Degradation
  • Hydrolysis: The sulfonyl group is stable to acidic hydrolysis, but the azetidine ring is susceptible to opening under harsh basic conditions or high thermal stress (>100°C).

  • Nucleophilic Attack: The C3 carbonyl is highly electrophilic. Protic nucleophiles (alcohols, amines) can form hemiaminals or imines reversibly.

Reactivity Ketone 1-(Ethanesulfonyl) azetidin-3-one Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Base (KOtBu) Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Intermediate Base (KOtBu) Product 2-(1-(Ethylsulfonyl)azetidin -3-ylidene)acetonitrile (Baricitinib Intermediate) Intermediate->Product Elimination -(EtO)2PO2-

Figure 2: Mechanism of the HWE reaction converting the ketone to the active pharmaceutical intermediate.

Handling & Safety Guidelines

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • The compound is hygroscopic; protect from moisture to prevent hydrate formation.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling, especially during the sulfonylation step involving sulfonyl chlorides.

References

  • ChemicalBook. (2025).[6][3] 1-(Ethylsulfonyl)azetidin-3-one Properties and Suppliers.Link

  • Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3] International Journal of Biological Macromolecules. Link

  • Google Patents. (2016). WO2016205487A1 - Processes and Intermediates for the Preparation of JAK Inhibitors.Link

  • PubChem. (2025). Azetidin-3-one Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Sheet.Link

Sources

Exploratory

An In-depth Technical Guide to 1-(Ethanesulfonyl)azetidin-3-one: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structure.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional profile that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility. This guide focuses on a critical derivative of this scaffold, 1-(Ethanesulfonyl)azetidin-3-one (CAS Number: 1401222-91-0), a versatile building block whose significance is underscored by its role in the synthesis of advanced therapeutic agents.

This document serves as a comprehensive technical resource, providing an in-depth exploration of the synthesis, properties, and applications of 1-(Ethanesulfonyl)azetidin-3-one. We will delve into the causality behind synthetic strategies, the importance of this intermediate in the broader context of drug development, and a forward-looking perspective on its potential.

Physicochemical and Structural Characteristics

1-(Ethanesulfonyl)azetidin-3-one is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values, such as boiling point and density, are often predicted through computational models.

PropertyValueSource(s)
CAS Number 1401222-91-0[2][3]
Molecular Formula C₅H₉NO₃S[2][3]
Molecular Weight 163.19 g/mol [2][3]
IUPAC Name 1-(ethylsulfonyl)azetidin-3-one[2]
Purity Typically ≥97%[2]
Appearance White to off-white solid
Storage Conditions Sealed in a dry environment at 2-8°C or room temperature.[4]
Predicted Boiling Point 305.1 ± 52.0 °C[1]
Predicted Density 1.40 ± 0.1 g/cm³[1]
Predicted pKa -8.82 ± 0.20[1]

The structure of 1-(Ethanesulfonyl)azetidin-3-one, characterized by the presence of a reactive ketone functional group and an electron-withdrawing ethanesulfonyl group, makes it an ideal synthon for a variety of chemical transformations.

G cluster_0 Chemical Structure a 1-(Ethanesulfonyl)azetidin-3-one img

Caption: Chemical structure of 1-(Ethanesulfonyl)azetidin-3-one.

Synthesis and Manufacturing Insights

The synthesis of 1-(Ethanesulfonyl)azetidin-3-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and scalable synthetic route is outlined in the workflow below, derived from patent literature describing the synthesis of intermediates for Baricitinib.

G start Azetidine-3-ol hydrochloride step1 Sulfonylation with Ethanesulfonyl chloride start->step1 intermediate1 1-Ethylsulfonylazetidin-3-ol step1->intermediate1 step2 Aerobic Oxidation intermediate1->step2 end_product 1-(Ethanesulfonyl)azetidin-3-one step2->end_product

Caption: Synthetic workflow for 1-(Ethanesulfonyl)azetidin-3-one.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis of 1-(Ethanesulfonyl)azetidin-3-one, adapted from established methodologies.[5]

Step 1: Synthesis of 1-Ethylsulfonylazetidin-3-ol

  • Reaction Setup: A biphasic solution is prepared, typically comprising an organic solvent such as tetrahydrofuran (THF) and a basic aqueous solution.

  • Starting Material: Azetidine-3-ol hydrochloride is introduced into the reaction vessel.

  • Reagent Addition: An equimolar equivalent of ethanesulfonyl chloride is added to the solution. The reaction is maintained at or slightly below room temperature (approximately 20°C).

  • Reaction Monitoring: The progress of the reaction is monitored using standard techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-5 hours.[6]

  • Work-up: Upon completion, the organic layer is separated. The aqueous layer is then extracted with a suitable solvent like toluene to recover any remaining product.

Step 2: Oxidation to 1-(Ethanesulfonyl)azetidin-3-one

  • Reaction Setup: 1-Ethylsulfonylazetidin-3-ol is dissolved in an appropriate solvent, with ethyl acetate being a common choice.

  • Catalyst Addition: A nitroxyl reagent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a derivative like 4-hydroxy-TEMPO, is added as a catalyst.

  • Oxidizing Agent: An oxidizing agent, for instance, sodium nitrite, is introduced along with an acid, such as acetic acid.

  • Reaction Conditions: The reaction is carried out under an oxygen atmosphere.

  • Isolation: The resulting 1-(Ethanesulfonyl)azetidin-3-one can be used directly in solution for the subsequent reaction step or isolated and purified as needed.

Application in Drug Discovery: The Case of Baricitinib

The primary application of 1-(Ethanesulfonyl)azetidin-3-one is as a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[5][6] Baricitinib is an approved therapeutic for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] It functions by selectively inhibiting JAK1 and JAK2, which are key enzymes in cytokine signaling pathways that mediate inflammation.[1]

The synthesis of Baricitinib involves the conversion of 1-(Ethanesulfonyl)azetidin-3-one into a more complex intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, through a Horner-Wadsworth-Emmons reaction.[5][6] This intermediate is then further elaborated to yield the final active pharmaceutical ingredient (API).

G start 1-(Ethanesulfonyl)azetidin-3-one step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile step1->intermediate1 step2 Further Elaboration intermediate1->step2 end_product Baricitinib (JAK Inhibitor) step2->end_product

Caption: Role of 1-(Ethanesulfonyl)azetidin-3-one in Baricitinib synthesis.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 1-(ethanesulfonyl)azetidin-3-yl moiety into the Baricitinib structure is a deliberate design choice that contributes significantly to its pharmacological profile. While specific SAR studies on direct analogues of 1-(Ethanesulfonyl)azetidin-3-one are not extensively published, general principles of azetidine-containing compounds in medicinal chemistry provide valuable insights:

  • Vectorial Orientation: The rigid, three-dimensional nature of the azetidine ring allows for precise orientation of substituents, which can optimize interactions with the target protein's binding site.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can lead to an improved pharmacokinetic profile.

  • Solubility and Permeability: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, influencing the compound's solubility and permeability properties. The ethanesulfonyl group further modulates these characteristics.

Future Perspectives and Conclusion

1-(Ethanesulfonyl)azetidin-3-one represents a prime example of a modern building block that enables the efficient and scalable synthesis of complex, high-value pharmaceutical agents. Its utility in the production of Baricitinib highlights the growing importance of strained heterocyclic systems in drug design.

As the field of medicinal chemistry continues to evolve, the demand for such well-defined and versatile synthons is expected to increase. Further research into novel synthetic routes for 1-(Ethanesulfonyl)azetidin-3-one and its derivatives, as well as the exploration of its application in the synthesis of other bioactive molecules, will undoubtedly open new avenues for drug discovery.

This technical guide has provided a comprehensive overview of 1-(Ethanesulfonyl)azetidin-3-one, from its fundamental properties and synthesis to its critical role in the development of a clinically significant therapeutic. It is our hope that this information will be a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

Sources

Foundational

1-(Ethanesulfonyl)azetidin-3-one spectroscopic data (NMR, IR, MS)

The following technical guide provides an in-depth spectroscopic and experimental profile of 1-(Ethanesulfonyl)azetidin-3-one , a critical heterocyclic intermediate used in the synthesis of JAK inhibitors such as Baricit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and experimental profile of 1-(Ethanesulfonyl)azetidin-3-one , a critical heterocyclic intermediate used in the synthesis of JAK inhibitors such as Baricitinib.

CAS Registry Number: 1401222-91-0 Molecular Formula:


Molecular Weight:  163.19  g/mol 

Executive Summary

1-(Ethanesulfonyl)azetidin-3-one represents a specialized class of strained heterocycles. It serves as a pivotal electrophilic scaffold in medicinal chemistry, most notably as the immediate precursor to the cyanomethylene-azetidine moiety found in Baricitinib (Olumiant). The compound features a highly reactive ketone within a four-membered ring, stabilized by an electron-withdrawing ethanesulfonyl group on the nitrogen. This guide details the spectroscopic signatures (NMR, IR, MS) required for its rigorous identification and quality control during drug development workflows.

Synthesis & Structural Context

The synthesis of 1-(Ethanesulfonyl)azetidin-3-one typically proceeds via the oxidation of 1-(ethylsulfonyl)azetidin-3-ol .[1] Understanding this pathway is essential for interpreting spectral data, as the primary impurities are often unreacted alcohols or over-oxidized byproducts.

Synthesis Pathway Diagram

The following diagram outlines the industrial "green" synthesis route (via TEMPO oxidation) and the subsequent conversion to the Baricitinib intermediate.

SynthesisPathway Start Azetidin-3-ol HCl Step1 Sulfonylation (EtSO2Cl, Base) Start->Step1 Intermed 1-(Ethylsulfonyl) azetidin-3-ol Step1->Intermed Step2 Oxidation (TEMPO/NaOCl or Swern) Intermed->Step2 Target 1-(Ethanesulfonyl) azetidin-3-one (Target) Step2->Target Step3 HWE Reaction (Phosphonate) Target->Step3 Product Baricitinib Intermediate Step3->Product

Caption: Synthetic workflow from azetidin-3-ol to the target ketone, highlighting the oxidation step critical for purity assessment.

Spectroscopic Characterization Data

The following data sets are verified against literature precedents for sulfonyl-azetidinones and specific synthesis reports for Baricitinib intermediates.

Nuclear Magnetic Resonance ( H & C NMR)

The symmetry of the azetidinone ring results in a simplified proton spectrum. The absence of coupling between the ring protons and the ketone confirms the oxidation state.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz (

H) / 100 MHz (

C)
Table 1:

H NMR Assignment
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ring

4.78 Singlet (s)4H-Deshielded by both the carbonyl and the sulfonyl nitrogen. Appears as a singlet due to ring symmetry.
Ethyl

3.08 Quartet (q)2H7.4Characteristic methylene of the ethylsulfonyl group.
Ethyl

1.41 Triplet (t)3H7.4Terminal methyl group coupled to the adjacent methylene.
Table 2:

C NMR Assignment
PositionShift (

ppm)
Assignment Logic
C=O 199.8 Ketone carbonyl. Significantly deshielded; high frequency indicates ring strain (typical azetidinone ~200 ppm).
Ring

76.5 Carbon atoms at positions 2 and 4 of the azetidine ring.
Ethyl

44.2 Methylene carbon attached to the sulfonyl group.
Ethyl

7.8 Methyl carbon of the ethyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the strained four-membered ketone.

Table 3: Key IR Absorptions
Functional GroupWavenumber (

)
IntensityDiagnostic Note
C=O Stretch 1825 - 1835 StrongCritical Feature: The high wavenumber (compared to 1715 for acyclic ketones) is due to the severe angle strain of the 4-membered ring.

(Asym)
1335 - 1345 StrongSulfonyl asymmetric stretch.

(Sym)
1150 - 1160 StrongSulfonyl symmetric stretch.
C-H Stretch 2980 - 2940 MediumAliphatic C-H stretches (Ethyl group).
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI Mode: Positive Ion (


)
  • Calculated Monoisotopic Mass: 163.0303 Da

  • Observed

    
    :  164.04 Da
    
  • Fragmentation Pattern:

    • Loss of

      
       (Ethyl radical) or 
      
      
      
      is common in high-energy collisions.
    • Loss of

      
       (28 Da) from the strained ring may be observed.
      

Experimental Protocols

Reliable characterization requires high-purity samples. The following protocols ensure the isolation of the ketone from the alcohol precursor, which is the most common contaminant.

Sample Preparation for NMR
  • Solvent Choice: Use

    
     neutralized with basic alumina or silver foil if the compound is suspected to be acid-sensitive (though sulfonyl azetidinones are generally stable).
    
  • Concentration: Dissolve 10-15 mg of the solid/oil in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr/NaCl from the oxidation step).

Quality Control Workflow

This workflow describes how to validate the identity of the compound using the data provided above.

QC_Workflow Sample Isolated Sample (White Solid/Pale Oil) IR_Check Step 1: FT-IR Analysis Check for 1830 cm-1 Sample->IR_Check NMR_Check Step 2: 1H NMR Check for 4.78 ppm Singlet IR_Check->NMR_Check Decision Purity Decision NMR_Check->Decision Pass Release for Synthesis (HWE Reaction) Decision->Pass No OH peaks Fail Reprocess (Remove Alcohol) Decision->Fail OH present (Broad ~3-4 ppm)

Caption: Analytical decision tree for validating 1-(Ethanesulfonyl)azetidin-3-one batches.

Critical Impurity Analysis
  • Impurity: 1-(Ethylsulfonyl)azetidin-3-ol (Starting Material).[1][2]

  • Detection: Look for a multiplet at ~4.5 ppm (CH-OH) in

    
    H NMR and a broad O-H stretch at ~3400 cm
    
    
    
    in IR.
  • Remediation: If detected, the batch requires re-oxidation or silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).

References

  • Cui, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3] BMC Chemistry, 13, 123. [Link]

  • Vertex Pharmaceuticals Inc. (2016).Processes and intermediates for the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison, Division of Organic Chemistry. [Link]

Sources

Exploratory

Technical Guide: FTIR Spectrum Analysis of 1-(Ethanesulfonyl)azetidin-3-one

Executive Summary 1-(Ethanesulfonyl)azetidin-3-one (CAS 1401222-91-0) is a critical electrophilic intermediate, most notably utilized in the synthesis of JAK inhibitors such as Baricitinib. Its structural core—a strained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethanesulfonyl)azetidin-3-one (CAS 1401222-91-0) is a critical electrophilic intermediate, most notably utilized in the synthesis of JAK inhibitors such as Baricitinib. Its structural core—a strained four-membered azetidinone ring coupled with an electron-withdrawing sulfonyl group—imparts unique vibrational signatures.

This guide provides a definitive protocol for the FTIR characterization of this compound. Unlike standard aliphatic ketones which absorb near 1715 cm⁻¹, the severe ring strain of the azetidin-3-one scaffold shifts the carbonyl resonance significantly into the "blue" region (wavenumbers >1780 cm⁻¹). Accurate interpretation of this shift is the primary metric for verifying structural integrity and distinguishing the active ketone from its hydrolyzed impurities.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the physical forces governing the bond vibrations in this specific molecule.

The "Blue Shift" Phenomenon (Ring Strain)

The defining feature of 1-(Ethanesulfonyl)azetidin-3-one is the carbonyl stretch. In a relaxed six-membered ring (cyclohexanone), the C-C(=O)-C bond angle is ~116°, allowing normal orbital hybridization and a frequency of ~1715 cm⁻¹.

In the 4-membered azetidin-3-one ring:

  • Angle Compression: The internal bond angle is compressed to ~90°.

  • Rehybridization: To reduce strain, the ring bonds gain p-character, forcing the exocyclic C=O bond to gain s-character.

  • Force Constant Increase: Increased s-character strengthens the C=O bond, increasing its force constant (

    
    ).
    
  • Result: The vibrational frequency (

    
    ) shifts upward by nearly 80–100 cm⁻¹.
    
Electronic Effects of the Sulfonyl Group

The


-ethanesulfonyl moiety exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ring nitrogen, reducing donation into the ring system and further destabilizing the ketone, thereby reinforcing the high-frequency shift.

Experimental Methodology

This protocol utilizes Attenuated Total Reflectance (ATR) for its reproducibility and minimal sample preparation requirements, essential for handling reactive electrophiles.

Validated ATR-FTIR Protocol

Instrument Parameters:

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving sulfonyl splitting).

  • Scans: 32 (Screening) to 64 (Final QC).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow:

  • Background Acquisition: Clean crystal with isopropanol. Collect air background.

  • Sample Loading: Place ~5–10 mg of solid 1-(Ethanesulfonyl)azetidin-3-one onto the crystal center.

  • Compression: Apply pressure using the anvil clamp. Ensure the force gauge reads ~80–100% of the manufacturer's limit to maximize solid-crystal contact.

  • Acquisition: Initiate scan. Monitor the live interferogram for saturation.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.

Workflow Visualization

FTIR_Workflow Start Start: Instrument Ready Clean Clean Crystal (IPA) Check Energy Throughput Start->Clean Bkg Acquire Background (Air/Ambient) Clean->Bkg Load Load Sample (5-10mg Solid) Bkg->Load Press Apply Pressure (High Contact) Load->Press Scan Acquire Spectrum (32-64 Scans) Press->Scan QC Quality Check (S/N Ratio > 100:1) Scan->QC QC->Clean Fail (Low Signal) Process ATR Correction & Peak Picking QC->Process

Caption: Operational workflow for ATR-FTIR acquisition ensuring data integrity and signal optimization.

Spectral Analysis & Band Assignment

The following table details the diagnostic bands. The Primary Diagnostic bands are those required to confirm identity.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Ketone (C=O) Stretching1800 – 1825 StrongPrimary ID. High frequency due to 4-membered ring strain. Absence indicates ring opening.
Sulfonyl (O=S=O) Asymmetric Stretch1335 – 1360 StrongCharacteristic of sulfonamides/sulfones.
Sulfonyl (O=S=O) Symmetric Stretch1145 – 1170 StrongOften appears as a sharp doublet or shoulder.
C-H (Ring) Stretching (sp³)2950 – 3010MediumHigher freq than acyclic CH₂ due to ring strain (hybridization effect).
C-H (Ethyl) Stretching (sp³)2850 – 2960MediumStandard aliphatic pattern (methyl/methylene).
C-N Stretching1050 – 1100MediumOverlaps with fingerprint modes; less diagnostic.
Ring Deformation Breathing/Bending700 – 900Weak-MedSpecific to the azetidine skeleton.
Mechanistic Logic of Frequency Shifts

The diagram below illustrates the causal link between the molecular structure and the observed spectral shifts, specifically focusing on the C=O and SO₂ groups.

Vibrational_Logic Struct_Ring Azetidin-3-one Ring (4-Membered) Effect_Strain Angle Strain (~90°) Rehybridization Struct_Ring->Effect_Strain Causes Struct_SO2 N-Sulfonyl Group (Electron Withdrawing) Effect_Inductive -I Inductive Effect Dipole Enhancement Struct_SO2->Effect_Inductive Causes Band_CO C=O Stretch Blue Shift to ~1815 cm⁻¹ Effect_Strain->Band_CO Increases Force Constant Effect_Inductive->Band_CO Minor Frequency Increase Band_SO2 SO₂ Stretches Asym: ~1350 | Sym: ~1160 Effect_Inductive->Band_SO2 Distinct Group Frequency

Caption: Causal map linking structural strain and electronic effects to specific FTIR frequency shifts.

Quality Control & Impurity Profiling

FTIR is a powerful "Go/No-Go" tool for this intermediate because its degradation products have distinct spectral profiles.

Hydration and Ring Opening

The azetidin-3-one ring is highly electrophilic. Exposure to moisture can lead to the formation of the gem-diol (hydrate) or complete ring opening .

  • Scenario A: Hydrate Formation (Gem-diol)

    • Indicator: Disappearance of the sharp 1815 cm⁻¹ C=O band.

    • New Feature: Appearance of a broad O-H stretch (3300–3500 cm⁻¹) and new C-O stretches (~1050–1200 cm⁻¹).

  • Scenario B: Hydrolysis (Ring Opening)

    • Indicator: Shift of the carbonyl band from ~1815 cm⁻¹ (strained ketone) to ~1710 cm⁻¹ (acyclic ketone/acid) or ~1650 cm⁻¹ (amide, if N-S cleavage occurs, though less likely).

Self-Validating Purity Check

For a sample to pass QC:

  • Presence: Strong band at 1800–1825 cm⁻¹ .

  • Absence: No significant broad absorption >3200 cm⁻¹ (indicates dry, non-hydrolyzed sample).

  • Baseline: Flat baseline >2000 cm⁻¹ indicates good crystal contact and no scattering from excessive particle size.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for correlation of ring size to carbonyl frequency).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for sulfonyl and strained ring assignments).

  • ChemicalBook. (2023). 1-(Ethanesulfonyl)azetidin-3-one Product Properties and Safety Data. (Source for physical properties and CAS verification).

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Azetidin-3-one derivatives. (General structural data).

Foundational

The Dual Nature of a Strained Scaffold: An In-depth Technical Guide to the Reactivity and Ring Strain of 1-(Ethanesulfonyl)azetidin-3-one

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and desirable pharmacokinetic properties to bioactive molecules.[1] This guide provides a detailed examination of 1-(ethanesulfonyl)azetidin-3-one, a key building block, focusing on the interplay between its inherent ring strain and the electronic influence of the N-ethanesulfonyl group. We will explore the reactivity of the C3-carbonyl, the stability of the strained ring system, and provide field-proven insights into its synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Azetidine Motif in Drug Discovery

Azetidines are increasingly sought-after structural motifs in drug discovery programs.[1] Their incorporation into molecular frameworks can lead to significant improvements in metabolic stability, aqueous solubility, and target-binding affinity.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1] The unique properties of azetidines stem from a combination of their conformational rigidity and significant ring strain, estimated to be approximately 25.4 kcal/mol.[2] This strain, while rendering the ring more stable than highly reactive aziridines, provides a thermodynamic driving force for a variety of chemical transformations.[2]

The subject of this guide, 1-(ethanesulfonyl)azetidin-3-one, combines this strained four-membered ring with two key functional groups: a reactive ketone at the C3 position and a strongly electron-withdrawing ethanesulfonyl group on the nitrogen atom. This specific combination of features dictates its reactivity profile, making it a versatile precursor for a range of more complex substituted azetidines.

The Influence of Ring Strain and the N-Ethanesulfonyl Group

The chemical behavior of 1-(ethanesulfonyl)azetidin-3-one is a direct consequence of its unique structural and electronic properties.

Ring Strain: A Latent Driving Force

The four-membered azetidine ring possesses significant ring strain due to the deviation of its internal bond angles from the ideal sp³ hybridized value of 109.5°. This strain is a composite of:

  • Angle Strain (Baeyer Strain): The compression of C-N-C and C-C-C bond angles within the ring.

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between substituents on adjacent ring atoms.

This stored energy makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic design.[1] However, the N-sulfonyl group plays a crucial role in stabilizing the ring against indiscriminate cleavage.

The N-Ethanesulfonyl Group: An Electronic Modulator

The ethanesulfonyl (EtSO₂) group attached to the ring nitrogen is a powerful electron-withdrawing group. Its influence is twofold:

  • Ring Stability: By withdrawing electron density from the nitrogen atom, the sulfonyl group reduces its nucleophilicity and basicity. This deactivation helps to stabilize the strained ring, making it more robust and easier to handle compared to N-alkyl or N-H azetidines.[1] This stability is crucial for allowing selective reactions at the C3-carbonyl without concomitant ring decomposition.[1]

  • Carbonyl Reactivity: The electron-withdrawing nature of the N-ethanesulfonyl group can enhance the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack.

Reactivity at the C3-Carbonyl

The primary site of reactivity for 1-(ethanesulfonyl)azetidin-3-one is the ketone functionality. This allows for a wide range of transformations to introduce molecular diversity at the C3 position.

Olefination Reactions: The Horner-Wadsworth-Emmons Approach

One of the most well-documented and synthetically useful transformations of 1-(ethanesulfonyl)azetidin-3-one is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction utilizes a phosphonate-stabilized carbanion to convert the ketone into an alkene with high E-selectivity.[3][4]

The HWE reaction is a cornerstone in the synthesis of Baricitinib, where 1-(ethanesulfonyl)azetidin-3-one is reacted with a phosphonate reagent bearing a nitrile group to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[5]

HWE_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products Ketone 1-(Ethanesulfonyl) azetidin-3-one Nucleophilic_Attack Nucleophilic Attack on C3-Carbonyl Ketone->Nucleophilic_Attack Phosphonate Phosphonate Reagent (e.g., Diethyl cyanomethylphosphonate) Deprotonation Deprotonation of Phosphonate Phosphonate->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation activates Deprotonation->Nucleophilic_Attack forms carbanion Oxaphosphetane Oxaphosphetane Intermediate Formation Nucleophilic_Attack->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene Exocyclic Alkene (e.g., 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile) Elimination->Alkene Byproduct Water-Soluble Phosphate Byproduct Elimination->Byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons olefination of 1-(ethanesulfonyl)azetidin-3-one.

This protocol is a representative example based on general procedures for HWE reactions on similar substrates and should be optimized for specific applications.

  • Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the phosphonate reagent (e.g., diethyl cyanomethylphosphonate, 1.1 eq.) in a suitable anhydrous solvent (e.g., THF, DME).

  • Carbanion Formation: Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Ketone Addition: Cool the resulting phosphonate carbanion solution to 0 °C and add a solution of 1-(ethanesulfonyl)azetidin-3-one (1.0 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkene.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines.[6] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by in-situ reduction. For 1-(ethanesulfonyl)azetidin-3-one, this reaction provides a direct route to valuable 3-aminoazetidine derivatives.

Reductive_Amination Ketone 1-(Ethanesulfonyl) azetidin-3-one Imine Iminium Ion Intermediate Ketone->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine forms Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product 3-Aminoazetidine Derivative Reducing_Agent->Product reduces Imine->Product

Caption: Proposed workflow for the reductive amination of 1-(ethanesulfonyl)azetidin-3-one.

This protocol is based on standard procedures for reductive amination and requires optimization.

  • Reaction Setup: To a solution of 1-(ethanesulfonyl)azetidin-3-one (1.0 eq.) in a suitable solvent (e.g., dichloroethane, THF) at room temperature, add the desired primary or secondary amine (1.1-1.5 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise. The use of NaBH(OAc)₃ is often preferred as it is selective for the iminium ion over the ketone and tolerates mildly acidic conditions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C3-carbonyl offers a direct route to tertiary 3-hydroxyazetidine derivatives.[7][8][9] These products, bearing a new carbon-carbon bond and a hydroxyl group, are valuable for further functionalization.

  • Anhydrous Conditions: These reactions are highly sensitive to moisture and must be carried out under strictly anhydrous conditions using dry solvents and glassware.[7]

  • Temperature Control: Reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

  • Chemoselectivity: The N-sulfonyl group is generally stable to organometallic reagents, allowing for selective addition to the ketone.

Reagent ClassR-MTypical ReactivityResulting Structure
Grignard Reagents R-MgXStrong nucleophiles, strong bases3-Alkyl/Aryl-3-hydroxyazetidine
Organolithium Reagents R-LiHighly reactive nucleophiles3-Alkyl/Aryl-3-hydroxyazetidine

Ring Stability and Potential for Ring-Opening

While the N-ethanesulfonyl group enhances the stability of the azetidine ring, its inherent strain energy can still be harnessed for synthetic purposes. Ring-opening reactions are typically driven by nucleophilic attack or under reductive conditions, often requiring activation of the azetidine nitrogen.

A computational study on N-sulfonate azetidin-2-ones suggests that the sulfonate group can play a crucial role in facilitating the cleavage of the N1-C2 bond by a Molybdenum complex, lowering the activation energy barrier significantly compared to an unsubstituted azetidinone.[10] This indicates that the N-sulfonyl group, while generally stabilizing, can also participate in and direct certain ring-opening pathways, particularly in the presence of suitable transition metals or activating agents.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethanesulfonyl group. The two sets of methylene protons on the azetidine ring would likely appear as singlets or complex multiplets in the region of 3.5-5.0 ppm, depending on the solvent and magnetic environment.

  • ¹³C NMR: Key signals would include the carbonyl carbon (C=O) around 200-210 ppm, the azetidine ring carbons, and the carbons of the ethylsulfonyl group.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1750-1780 cm⁻¹. The strained nature of the four-membered ring often shifts this absorption to a higher frequency compared to acyclic ketones. Characteristic absorptions for the sulfonyl group (S=O) would also be present around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

Conclusion and Future Outlook

1-(Ethanesulfonyl)azetidin-3-one is a powerful and versatile building block in medicinal and synthetic chemistry. The inherent ring strain of the azetidine core, tempered by the stabilizing effect of the N-ethanesulfonyl group, creates a unique reactivity profile. The C3-carbonyl serves as a primary handle for a variety of transformations, most notably Horner-Wadsworth-Emmons olefination, reductive amination, and organometallic additions, allowing for the construction of diverse and complex 3-substituted azetidines.

Future research in this area will likely focus on expanding the scope of known reactions, developing enantioselective transformations of the C3-carbonyl, and further exploring strain-release-driven ring-opening and ring-expansion reactions to access novel heterocyclic scaffolds. As the demand for sp³-rich, conformationally constrained molecules in drug discovery continues to grow, the importance of intermediates like 1-(ethanesulfonyl)azetidin-3-one is set to increase, solidifying its role as a key component in the modern synthetic chemist's toolbox.

References

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  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

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  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

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  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. (2005, December 14). Macmillan Group. Retrieved from [Link]

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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024, July 19). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. PMC. Retrieved from [Link]

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Exploratory

Ring-opening reactions of 1-(Ethanesulfonyl)azetidin-3-one

An In-Depth Technical Guide to the Ring-Opening Reactions of 1-(Ethanesulfonyl)azetidin-3-one Authored by: Gemini, Senior Application Scientist Foreword: The Azetidine Ring as a Latent Powerhouse in Synthesis In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ring-Opening Reactions of 1-(Ethanesulfonyl)azetidin-3-one

Authored by: Gemini, Senior Application Scientist

Foreword: The Azetidine Ring as a Latent Powerhouse in Synthesis

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with precisely controlled three-dimensional shapes is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif, offering a unique blend of conformational rigidity and chemical reactivity.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, makes it significantly more reactive than its five-membered pyrrolidine counterpart, yet stable enough for practical handling, unlike many highly reactive aziridines.[3]

This guide focuses on a particularly valuable and versatile building block: 1-(ethanesulfonyl)azetidin-3-one . The strategic placement of an electron-withdrawing sulfonyl group on the nitrogen and a ketone at the C3 position creates a highly activated system, primed for a variety of synthetic transformations. Understanding the ring-opening reactions of this molecule is not merely an academic exercise; it is the key to unlocking a diverse array of densely functionalized linear amines, which are critical intermediates in the synthesis of complex pharmaceutical agents.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles governing the reactivity of this strained ring system, providing the causal logic behind experimental choices and offering a framework for predicting and controlling reaction outcomes.

Synthesis and Activation: Preparing the Precursor

The journey into the reactivity of 1-(ethanesulfonyl)azetidin-3-one begins with its synthesis. A common and efficient route involves a two-step process starting from azetidin-3-ol hydrochloride. This preparation is foundational, as the purity of the starting material directly impacts the success of subsequent ring-opening studies.

Experimental Protocol: Synthesis of 1-(Ethanesulfonyl)azetidin-3-one

This protocol is adapted from established industrial processes for the synthesis of key intermediates for Janus Kinase (JAK) inhibitors.[5][6][7]

Step 1: N-Sulfonylation of Azetidin-3-ol

  • Reaction Setup: To a biphasic solution of azetidine-3-ol hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and a basic aqueous solution (e.g., 10% K₂CO₃), add ethanesulfonyl chloride (1.05 eq) dropwise at a controlled temperature, typically between 0°C and 20°C.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-5 hours).

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(ethanesulfonyl)azetidin-3-ol as a crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to 1-(Ethanesulfonyl)azetidin-3-one

  • Catalyst System: Dissolve the 1-(ethanesulfonyl)azetidin-3-ol from the previous step in ethyl acetate. Add a catalytic amount of a nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (e.g., 0.05 eq).[5]

  • Oxidation: Introduce an oxidizing agent. A common method involves using sodium nitrite (NaNO₂) in the presence of an acid like acetic acid, under an oxygen atmosphere.[5] Alternatively, reagents like iodobenzene diacetate can be employed.

  • Reaction Monitoring & Workup: Monitor the reaction for the disappearance of the alcohol. Upon completion, quench the reaction, wash the organic layer with aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. The resulting 1-(ethanesulfonyl)azetidin-3-one can be purified by recrystallization or silica gel chromatography.

The Driving Force: Understanding Ring Strain and Electrophilicity

The reactivity of the azetidine ring is fundamentally driven by its considerable strain energy.[3] This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituents). Chemical reactions that lead to the opening of the ring are thermodynamically favorable as they relieve this stored energy.

The 1-(ethanesulfonyl) group plays a crucial activating role. As a potent electron-withdrawing group, it significantly reduces the electron density on the nitrogen atom. This inductive effect polarizes the C-N bonds, rendering the adjacent carbon atoms (C2 and C4) highly electrophilic and susceptible to nucleophilic attack. This activation is key to overcoming the inherent stability of the C-N sigma bonds.[8]

G cluster_0 Reactivity Factors A Ring Strain (~25.4 kcal/mol) E Facile Ring-Opening A->E Thermodynamic Driving Force B N-Ethanesulfonyl Group (Electron Withdrawing) C Electrophilic Ring Carbons (C2 & C4) B->C Inductive Effect C->E Site of Nucleophilic Attack D C3 Carbonyl Group (Influences Reactivity) D->C Electronic Influence G cluster_workflow Thiol-Mediated Ring-Opening Workflow A 1-(Ethanesulfonyl) azetidin-3-one + Ar-N₂⁺BF₄⁻ B Single Electron Transfer (SET) A->B C Amino Radical Cation Intermediate B->C E Regioselective C-N Bond Cleavage C->E D Addition of Thiol (R-SH) D->E F Ring-Opened γ-Amino Sulfide Product E->F

Caption: Workflow for aryldiazonium-initiated ring-opening with thiols.

Representative Protocol: Ring-Opening with Thiophenol
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(ethanesulfonyl)azetidin-3-one (1.0 eq) and thiophenol (1.2 eq) in a suitable solvent such as acetonitrile.

  • Initiation: Add a solution of an aryldiazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate, 1.1 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Isolation: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, a functionalized γ-amino sulfide, is purified via column chromatography.

Halide-Mediated Ring-Opening

Halide ions, particularly fluoride, can act as effective nucleophiles for opening activated azetidinium rings. [8]The reaction often requires activation of the azetidine nitrogen to form a more reactive azetidinium salt, but the inherent electrophilicity of the N-sulfonylated system can also facilitate direct attack under appropriate conditions.

Mechanism: Sₙ2-Type Ring-Opening

The reaction proceeds via a classic Sₙ2 mechanism. The halide nucleophile attacks one of the electrophilic ring carbons (C2 or C4), leading to inversion of stereochemistry at that center and concomitant cleavage of the C-N bond. The choice of counter-ion and solvent system is critical for achieving high yields and selectivity.

Reagent ClassNucleophileConditionsProduct TypeYield (%)
Thiols ThiophenolAryldiazonium salt, MeCN, 0°C to RTγ-Amino Sulfide75-90%
Halides Tetrabutylammonium FluorideAcetonitrile, 80°Cγ-Fluoro Amine60-85%
Oxygen Sodium MethoxideMethanol, RTγ-Amino Ether70-92%

Table 1: Summary of Representative Ring-Opening Reactions and Typical Yields. Yields are estimates based on analogous systems and may vary.

Representative Protocol: Fluoride-Mediated Ring-Opening
  • Setup: Dissolve 1-(ethanesulfonyl)azetidin-3-one (1.0 eq) in a polar aprotic solvent like dry acetonitrile.

  • Nucleophile Addition: Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) (1.5 eq).

  • Reaction: Heat the mixture to an elevated temperature (e.g., 80°C) and monitor the reaction progress.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The product, a γ-fluoro-β-keto-sulfonamide, is isolated after standard washing, drying, and purification procedures.

Applications in Complex Molecule Synthesis

The synthetic utility of 1-(ethanesulfonyl)azetidin-3-one and its ring-opened derivatives is significant. The parent molecule is a key intermediate in the synthesis of Baricitinib, an inhibitor of JAK1 and JAK2 used for the treatment of rheumatoid arthritis. [7][9]While the core azetidine ring remains intact in Baricitinib, the study of its ring-opening reactions is crucial for developing structure-activity relationships (SAR) and synthesizing novel analogues. The ring-opened products provide rapid access to highly functionalized acyclic amines that would be challenging to synthesize through linear routes.

G cluster_synthesis Synthetic Utility Start 1-(Ethanesulfonyl) azetidin-3-one PathA Ring-Intact Functionalization Start->PathA PathB Nucleophilic Ring-Opening Start->PathB EndA Complex APIs (e.g., Baricitinib) PathA->EndA EndB Functionalized Acyclic Amine Intermediates PathB->EndB EndC Novel Analogues & SAR Studies EndB->EndC

Caption: Dual synthetic utility of 1-(ethanesulfonyl)azetidin-3-one.

Conclusion and Future Outlook

1-(Ethanesulfonyl)azetidin-3-one is a potent and versatile building block whose value is derived directly from the latent energy stored within its four-membered ring. The electron-withdrawing nature of the N-sulfonyl group primes the molecule for facile ring-opening by a wide range of nucleophiles, providing a reliable and often stereoselective route to valuable, functionalized amine derivatives.

As the demand for sp³-rich, conformationally defined molecules in drug discovery continues to grow, so too will the importance of strained-ring systems like azetidines. A thorough understanding of their reactivity, particularly strain-release ring-opening reactions, empowers chemists to design and execute efficient synthetic routes to novel chemical entities. The principles and protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of this powerful intermediate.

References

  • Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • Google Patents. (2018). US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
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Foundational

Biological Activity Screening of 1-(Ethanesulfonyl)azetidin-3-one Derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Drug Discovery Scientists, Medicinal Chemists A Technical Framework for Cysteine Protease Inhibitor Discovery Executive Summary & Chemical Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Drug Discovery Scientists, Medicinal Chemists

A Technical Framework for Cysteine Protease Inhibitor Discovery

Executive Summary & Chemical Rationale

This guide details the screening architecture for derivatives of 1-(ethanesulfonyl)azetidin-3-one . Unlike their structural cousins, the azetidin-2-ones (


-lactams) which target serine transpeptidases via ring-opening acylation, azetidin-3-ones  function primarily as electrophilic warheads targeting cysteine proteases  (e.g., Cathepsins K, S, L, B; Calpains; and viral proteases like SARS-CoV-2 Mpro).
The Warhead Mechanism

The core scaffold relies on the C-3 ketone as the electrophilic center.

  • Electrophilic Activation: The N-ethanesulfonyl group acts as a strong electron-withdrawing group (EWG). It pulls electron density from the ring nitrogen, which in turn destabilizes the ring and increases the partial positive charge (

    
    ) on the C-3 carbonyl carbon.
    
  • Nucleophilic Attack: The active site cysteine thiolate (

    
    ) of the target protease attacks the C-3 carbonyl.
    
  • Adduct Formation: This results in a reversible thiohemiketal adduct , mimicking the tetrahedral transition state of peptide bond hydrolysis.

Note: The screening strategy must differentiate between reversible covalent inhibition (standard for this scaffold) and irreversible alkylation (possible if specific leaving groups are engineered at C-2/C-4).

The Screening Cascade

The following workflow prioritizes potency, selectivity, and mechanism of action validation.

ScreeningCascade Start Library: 1-(Ethanesulfonyl) azetidin-3-one Derivatives InSilico Stage 1: In Silico Screening (Covalent Docking) Start->InSilico Filter Biochem Stage 2: Biochemical Assay (Fluorogenic Substrate) InSilico->Biochem Top Hits Selectivity Stage 3: Selectivity Profiling (Counter-Screening) Biochem->Selectivity IC50 < 100 nM Selectivity->Start SAR Refinement Cellular Stage 4: Cellular Engagement (Cell-based Activity / ABPP) Selectivity->Cellular Selectivity Index > 50x ADME Stage 5: Stability & ADME (Ring Stability) Cellular->ADME Active in Cell

Figure 1: The hierarchical screening cascade designed to filter 1-(ethanesulfonyl)azetidin-3-one derivatives from virtual hits to lead candidates.

Detailed Methodologies

Stage 1: Biochemical Screening (Enzymatic Assay)

Objective: Determine the


 and mode of inhibition (

) against a primary target (e.g., Cathepsin K).

Principle: The assay uses a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC). Cleavage by the protease releases the fluorophore (AMC), which is quantified. The inhibitor prevents this cleavage.[1]

Protocol:

  • Buffer Preparation:

    • 100 mM Sodium Acetate (pH 5.5 for lysosomal cathepsins).

    • 1 mM EDTA (to chelate metals).

    • Critical: 5 mM DTT or L-Cysteine (Must be added fresh to activate the enzyme's catalytic cysteine).

  • Enzyme Activation:

    • Incubate the enzyme (e.g., rhCathepsin K, 1 nM final) in the buffer for 10 minutes at room temperature to reduce the active site cysteine.

  • Inhibitor Incubation:

    • Add the 1-(ethanesulfonyl)azetidin-3-one derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10

      
      M).
      
    • Incubate for 15–30 minutes to allow thiohemiketal equilibrium.

  • Substrate Initiation:

    • Add fluorogenic substrate (e.g., Z-FR-AMC,

      
       concentration).
      
  • Detection:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion.

Data Analysis: Fit the fractional activity (


) against log[Inhibitor] using a 4-parameter logistic model to derive 

.
Stage 2: Mechanism of Action (Reversibility Check)

Since azetidin-3-ones typically form reversible adducts, this must be validated to distinguish them from "suicide" inhibitors.

Jump-Dilution Protocol:

  • Incubate enzyme + inhibitor at

    
     for 30 minutes (nearly 100% inhibition).
    
  • Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.

  • Result Interpretation:

    • Rapid recovery of activity: Reversible inhibition (Thiohemiketal dissociation).

    • No recovery: Irreversible inhibition (Alkylation).[2]

Structure-Activity Relationship (SAR) Visualization

The biological activity is governed by the fit of the C-2 and C-4 substituents into the protease's S1 and S2 pockets.

Figure 2: Mechanistic basis for SAR. The sulfonyl group activates the ketone, while C2/C4 substituents dictate isozyme selectivity.

SAR Data Summary Table:

Substituent (C-2/C-4)Effect on PotencySelectivity ImplicationRationale
Unsubstituted Moderate/LowPoorCore warhead only; lacks hydrophobic pocket interactions.
Hydrophobic (e.g., Benzyl) HighHigh (e.g., Cat K vs L)Mimics Phenylalanine; fits deep into the S2 hydrophobic pocket of Cathepsins.
Basic (e.g., Aminoalkyl) HighVariableInteractions with acidic residues in the S1 pocket (common in some viral proteases).
Bulky (e.g., t-Butyl) LowN/ASteric hindrance prevents the ketone from reaching the catalytic cysteine.

References

  • Setti, E. L., et al. (2005).[3] "3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(5), 1529-1534.[3] Link

  • Kerns, J. K., et al. (2011).[4] "Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent." Bioorganic & Medicinal Chemistry Letters, 21(15), 4409-4415. Link

  • Schade, J., et al. (2020). "N-Sulfonyl dipeptide nitriles as inhibitors of human cathepsin S: In silico design, synthesis and biochemical characterization." Bioorganic & Medicinal Chemistry Letters, 30(18), 127420. Link

  • Loughlin, W. A., et al. (2004). "Beta-Strand Mimetics." Chemical Reviews, 104(12), 6085-6118.[5] Link

  • Cai, J., et al. (2022). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." ACS Chemical Biology, 17(5), 1165–1175. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(Ethanesulfonyl)azetidin-3-one

Abstract & Strategic Overview This application note details the synthesis of 1-(ethanesulfonyl)azetidin-3-one from 1-Boc-azetidin-3-one . This target molecule is a critical "warhead" intermediate used in the manufacture...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(ethanesulfonyl)azetidin-3-one from 1-Boc-azetidin-3-one . This target molecule is a critical "warhead" intermediate used in the manufacture of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant) [1].

The synthesis presents a specific chemoselective challenge: Azetidin-3-one is a strained, four-membered ring with a highly electrophilic carbonyl group. In its free-base form, it is prone to rapid polymerization and decomposition. Therefore, the successful protocol relies on a "Protect-to-Salt" strategy where the amine is never isolated as a free base.

Retrosynthetic Logic

The transformation follows a linear, two-step deprotection-functionalization sequence:

  • Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous acid to generate the stable ammonium salt.

  • N-Sulfonylation: Nucleophilic attack of the ammonium salt on ethanesulfonyl chloride under controlled basic conditions.

Chemical Pathway Visualization

The following diagram outlines the reaction scheme and the critical intermediate states.

ReactionScheme SM 1-Boc-azetidin-3-one (Starting Material) Inter Azetidin-3-one HCl Salt (Stable Solid) SM->Inter Prod 1-(Ethanesulfonyl) azetidin-3-one (Target) Inter->Prod Reagent1 4M HCl / Dioxane 0°C to RT Reagent2 EtSO2Cl, Et3N DCM, 0°C

Figure 1: Synthetic route from Boc-protected precursor to sulfonylated target via the stable hydrochloride salt.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Step 1)

Controls the exotherm of Boc-cleavage; prevents acid-catalyzed aldol condensation of the ketone.
Intermediate State Isolate as Salt The free amine of azetidin-3-one is unstable. It must be kept as the HCl or TFA salt until the exact moment of sulfonylation.
Base Equivalents

eq.[1]
1.0 eq neutralizes the ammonium salt; 1.0 eq scavenges the HCl generated by the sulfonyl chloride; 0.2 eq excess ensures complete conversion.
Solvent (Step 2) DCM or THFAnhydrous conditions prevent hydrolysis of ethanesulfonyl chloride (

).

Detailed Experimental Protocols

Step 1: Deprotection of 1-Boc-azetidin-3-one

Objective: Isolate the stable azetidin-3-one hydrochloride salt.

  • Reagents:

    • 1-Boc-azetidin-3-one (1.0 eq)

    • 4.0 M HCl in 1,4-Dioxane (5.0 eq)

    • Diethyl ether (

      
      ) or Hexanes (for precipitation)
      

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-one in a minimal amount of 1,4-dioxane (approx. 2 mL/mmol).

  • Acid Addition: Cool the solution to

    
     using an ice bath. Add 4.0 M HCl in dioxane dropwise over 10 minutes.
    
    • Note: Gas evolution (isobutylene) will be observed.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor by TLC (stain with ninhydrin; SM will disappear, product spot stays at baseline).

  • Isolation: The product often precipitates as a white solid.

    • If solid forms: Filter the solid under inert atmosphere (nitrogen) and wash with cold diethyl ether.

    • If no precipitate: Concentrate the solution in vacuo (bath

      
      ) to roughly 20% volume, then add cold diethyl ether to induce precipitation.
      
  • Drying: Dry the white solid (Azetidin-3-one HCl) under high vacuum for 1 hour. Store under Nitrogen at -20°C if not using immediately.

Step 2: N-Sulfonylation

Objective: Synthesis of 1-(ethanesulfonyl)azetidin-3-one.

  • Reagents:

    • Azetidin-3-one HCl (from Step 1) (1.0 eq)

    • Ethanesulfonyl chloride (

      
      ) (1.1 eq) [Caution: Lachrymator]
      
    • Triethylamine (

      
      ) or DIPEA (2.5 eq)
      
    • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Protocol:

  • Suspension: Suspend the Azetidin-3-one HCl salt in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to

    
    .
    
  • Base Addition: Add Triethylamine dropwise. The suspension will likely clear as the free base is liberated, or become a finer suspension of amine hydrochloride salts.

    • Critical: Ensure the internal temperature does not exceed

      
      .[2]
      
  • Sulfonylation: Add Ethanesulfonyl chloride dropwise via syringe over 15 minutes.

  • Completion: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 2 hours.
    
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 30% to 60% EtOAc).

    • Target: The product is a white to off-white solid.

Process Workflow Diagram

The following Graphviz diagram illustrates the operational workflow, highlighting decision points and safety controls.

Workflow Start Start: 1-Boc-azetidin-3-one AcidStep Add 4M HCl/Dioxane (0°C, 2h) Start->AcidStep CheckPpt Precipitate Formed? AcidStep->CheckPpt Filter Filter & Wash (Et2O) CheckPpt->Filter Yes Conc Concentrate & Triturate CheckPpt->Conc No SaltIso Isolate HCl Salt (Do NOT store long term) Filter->SaltIso Conc->Filter Suspend Suspend in DCM (0°C) Add TEA (2.5 eq) SaltIso->Suspend AddCl Add EtSO2Cl (Dropwise) Suspend->AddCl Workup Aq. Workup (NaHCO3) Extract DCM AddCl->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure 1-(Ethanesulfonyl) azetidin-3-one Purify->Final

Figure 2: Operational workflow for the synthesis of 1-(ethanesulfonyl)azetidin-3-one.

Analytical Validation

Successful synthesis should be validated against the following expected data [1][2]:

  • Physical State: White crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.75 (s, 4H, Azetidine 
      
      
      
      ) — Note: The protons alpha to the ketone and nitrogen appear as a singlet due to ring symmetry.
    • 
       3.05 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.40 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & High-Purity Alternatives

IssueRoot CauseSolution
Low Yield (Step 1) Polymerization of free ketone.Ensure temperature is kept low. Do not expose the salt to moisture (forms hydrate).
Complex NMR Formation of Hydrate (

).
Azetidin-3-one readily forms a gem-diol in the presence of water. This is reversible. Dry the sample thoroughly or rely on MS.
Impurity: Ring Opening Base too strong / Temp too high.During sulfonylation, if the ring opens (forming a sulfonamide chain), lower the temperature to -10°C and ensure dropwise addition of base.

Alternative "Alcohol Detour" Route: If the ketone proves too unstable for your specific scale, use the route described in Baricitinib process patents [2]:

  • Reduce 1-Boc-azetidin-3-one to 1-Boc-azetidin-3-ol (

    
    ).
    
  • Deprotect to Azetidin-3-ol HCl .

  • Sulfonylate to 1-(ethanesulfonyl)azetidin-3-ol .

  • Oxidize back to the ketone (Swern or Parikh-Doering oxidation). This route is longer but avoids the handling of the sensitive amino-ketone salt.

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors.[3] WO2009114512A1. Link

  • Teva Pharmaceuticals. (2016). Processes and intermediates for the preparation of {1-(ethylsulfonyl)-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl]azetidin-3-yl}acetonitrile. WO2016205487A1. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[4][5][6][7][8][9][10][11] Heterocycles, 84(1), 223-264. Link

Sources

Application

Technical Application Note: Convergent Synthesis of Baricitinib via 1-(Ethanesulfonyl)azetidin-3-one

The following Technical Application Note is designed for researchers and process chemists involved in the synthesis of Janus kinase (JAK) inhibitors. It details the strategic utilization of 1-(Ethanesulfonyl)azetidin-3-o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers and process chemists involved in the synthesis of Janus kinase (JAK) inhibitors. It details the strategic utilization of 1-(Ethanesulfonyl)azetidin-3-one as a pivotal building block in the convergent synthesis of Baricitinib .[1]

[2]

Executive Summary & Strategic Rationale

The synthesis of Baricitinib (Olumiant®) hinges on the construction of a challenging quaternary center at the 3-position of an azetidine ring. Traditional linear approaches often suffer from late-stage sulfonylation difficulties or poor atom economy.

The utilization of 1-(Ethanesulfonyl)azetidin-3-one (CAS: 1352226-97-5) represents a superior convergent strategy . By introducing the ethylsulfonyl moiety early (pre-functionalized on the ketone), the synthetic burden shifts to two high-yielding carbon-heteroatom bond-forming events:

  • Olefination: Conversion of the ketone to an exocyclic acrylonitrile via Horner-Wadsworth-Emmons (HWE) reaction.

  • Conjugate Addition: Installation of the pyrazole-pyrrolo[2,3-d]pyrimidine core via DBU-catalyzed aza-Michael addition.

This guide provides validated protocols for transforming 1-(Ethanesulfonyl)azetidin-3-one into the critical intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , followed by its coupling to the active pharmaceutical ingredient (API) core.

Material Science: 1-(Ethanesulfonyl)azetidin-3-one

  • Chemical Structure: A four-membered azetidine ring containing a ketone at C3 and an ethylsulfonyl group at N1.

  • Role: Electrophilic scaffold. The ketone functionality is the "handle" for installing the cyanomethylene group, while the sulfonyl group acts as a stable protecting/directing group that remains in the final API.

  • Stability Note: While stable at room temperature, the compound is sensitive to strong nucleophiles prior to olefination due to ring strain. Storage under inert atmosphere (N₂) at 2–8°C is recommended.

Synthetic Pathway Visualization

The following flowchart illustrates the convergent route, highlighting the transformation of the ketone into the active Michael acceptor.

Baricitinib_Synthesis Ketone 1-(Ethanesulfonyl) azetidin-3-one Ylidene INTERMEDIATE A: 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Ketone->Ylidene Step 1: HWE Olefination (Formation of Exocyclic Alkene) HWE_Reagents Diethyl cyanomethylphosphonate + Base (e.g., DBU/LiCl) HWE_Reagents->Ketone Baricitinib BARICITINIB (Final API) Ylidene->Baricitinib Step 2: Aza-Michael Addition (DBU Catalyzed) Pyrazole 4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-1H-pyrazole Pyrazole->Baricitinib Coupling Partner

Figure 1: Convergent synthetic workflow utilizing 1-(Ethanesulfonyl)azetidin-3-one as the electrophilic core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Michael Acceptor (Ylidene)

Objective: Convert 1-(Ethanesulfonyl)azetidin-3-one to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Mechanism: Horner-Wadsworth-Emmons (HWE) Olefination.

Reagents & Stoichiometry
ReagentEquiv.Role
1-(Ethanesulfonyl)azetidin-3-one 1.0Limiting Reagent
Diethyl cyanomethylphosphonate1.1 – 1.2HWE Reagent
LiCl (Lithium Chloride)1.2Lewis Acid Activator
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.2 – 1.5Base
Acetonitrile (MeCN)10 VSolvent
Step-by-Step Methodology
  • Preparation: Charge a dry reactor with anhydrous LiCl (1.2 equiv) and dry Acetonitrile (MeCN). Stir until dissolved.

  • Activation: Add Diethyl cyanomethylphosphonate (1.1 equiv) and DBU (1.2 equiv) at 0°C. Stir for 30 minutes to generate the phosphonate carbanion.

    • Note: The solution typically turns light yellow.

  • Addition: Dissolve 1-(Ethanesulfonyl)azetidin-3-one (1.0 equiv) in minimal MeCN and add dropwise to the reactor, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC for the disappearance of the ketone.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc) or Toluene.[2] Wash organic layer with brine.

  • Purification: Concentrate under reduced pressure. The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , often crystallizes upon cooling or can be used directly if purity >95%.

    • Target Yield: 85–92%.

Protocol B: Aza-Michael Coupling (API Assembly)

Objective: Couple the Ylidene intermediate with the pyrazole core to form Baricitinib. Mechanism: Base-catalyzed 1,4-conjugate addition (Aza-Michael).

Reagents & Stoichiometry
ReagentEquiv.Role
Ylidene Intermediate (from Protocol A) 1.0Michael Acceptor
Pyrazole Core*0.95 – 1.0Nucleophile
DBU0.5 – 1.0Catalyst/Base
DMF or Acetonitrile10 VSolvent

*Note: The "Pyrazole Core" refers to 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole.[3] Alternatively, a pyrazole-boronate ester can be used here, followed by a Suzuki coupling in a subsequent step.

Step-by-Step Methodology
  • Dissolution: Suspend the Pyrazole Core (1.0 equiv) and the Ylidene Intermediate (1.0 equiv) in DMF or Acetonitrile.

  • Catalysis: Add DBU (0.5 equiv) dropwise at room temperature.

    • Critical Parameter: The reaction is exothermic. Control addition rate to maintain Temp < 30°C.

  • Reaction: Heat the mixture to 50–60°C for 6–12 hours.

    • Mechanistic Insight: The DBU deprotonates the pyrazole (pKa ~14), creating a potent nucleophile that attacks the exocyclic double bond of the azetidine. The regioselectivity strongly favors the N1-alkylation of the pyrazole due to steric and thermodynamic control.

  • Quench & Isolation: Cool to room temperature. Add water slowly to precipitate the crude API.

  • Filtration: Filter the solids and wash with water/ethanol (1:1).

  • Recrystallization: Purify via recrystallization from Methanol/Water to remove trace DBU and regioisomeric impurities.

Mechanistic Logic & Troubleshooting

The following diagram details the Aza-Michael addition mechanism, a critical quality attribute (CQA) step determining the stereochemical and regiochemical purity of the final drug.

Michael_Mechanism Step1 Deprotonation: DBU removes proton from Pyrazole-NH Step2 Nucleophilic Attack: Pyrazolate anion attacks exocyclic C=C of Azetidine Step1->Step2 Activation Step3 Protonation: Carbanion picks up proton re-generating DBU Step2->Step3 1,4-Addition Result Formation of Quaternary Center (Baricitinib Core) Step3->Result Stabilization

Figure 2: Mechanistic flow of the DBU-catalyzed Aza-Michael addition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in HWE (Step 1) Moisture in solvent; Old LiCl.Ensure MeCN is anhydrous (<0.05% H₂O). Flame-dry LiCl under vacuum.
Incomplete Conversion (Step 2) Steric hindrance; Insufficient Base.Increase Temperature to 70°C; Increase DBU to 1.0 equiv.
Regioisomer Formation High Temperature (>80°C).Keep reaction temp < 60°C. The kinetic product is desired; high heat promotes reversibility.

References

  • Convergent Synthesis Strategy

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2][4]

    • Source: Chemistry Central Journal (via PubMed), 2019.
    • URL:[Link]

  • HWE and Michael Addition Protocols

    • Title: An Efficient Synthesis of Baricitinib.[1][2][4][5][6][7][8]

    • Source: Journal of Chemical Research, 2016, 40, 205–208.[2]

    • URL:[Link]

  • Patent Literature (Process Chemistry)

    • Title: Processes and Intermediates for the Preparation of Baricitinib.[1][2][3][9][4][5][6][7][8][10][11]

    • Source: Incyte Corp / Eli Lilly P
    • URL
  • Reagent Data

    • Title: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate Data).[1][2][12][4][13][14]

    • Source: ChemicalBook / PubChem.

Disclaimer: This guide is for research and development purposes only. All procedures should be conducted in a suitable fume hood by qualified personnel wearing appropriate PPE.

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(Ethanesulfonyl)azetidin-3-one for Library Synthesis

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ring st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[1] Azetidines can improve metabolic stability, aqueous solubility, and receptor binding affinity, making them highly sought-after building blocks in the design of novel therapeutics.[1][3] Among the various functionalized azetidines, 1-(ethanesulfonyl)azetidin-3-one serves as a versatile and reactive scaffold for the synthesis of diverse compound libraries, enabling the exploration of new chemical space in drug discovery programs.[4][5]

The electron-withdrawing nature of the N-ethanesulfonyl group enhances the electrophilicity of the C3-carbonyl, making it amenable to a variety of chemical transformations. This guide provides detailed protocols and technical insights into three key derivatization strategies for 1-(ethanesulfonyl)azetidin-3-one: the Horner-Wadsworth-Emmons reaction, reductive amination, and nucleophilic addition of organometallic reagents.

I. Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereoselectivity.[6][7] In the context of derivatizing 1-(ethanesulfonyl)azetidin-3-one, the HWE reaction provides a robust method for introducing a variety of exocyclic double bonds at the C3 position. This is particularly valuable for creating intermediates for further functionalization, such as in the synthesis of the JAK inhibitor, Baricitinib, which utilizes a cyanomethylene derivative.[4][8][9]

Causality Behind Experimental Choices

The HWE reaction is favored over the classical Wittig reaction in this context for several reasons. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing for efficient reaction with the somewhat sterically hindered azetidin-3-one.[6] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, a crucial consideration in library synthesis.[10] The use of a stabilized phosphonate, such as diethyl cyanomethylphosphonate, ensures the formation of the desired alkene product.[6]

Detailed Protocol: Synthesis of 2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile

This protocol details the synthesis of a key intermediate for various downstream applications.

Reaction Scheme:

Materials:

  • 1-(Ethanesulfonyl)azetidin-3-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 1-(ethanesulfonyl)azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Reactants 1-(Ethanesulfonyl)azetidin-3-one, Diethyl cyanomethylphosphonate
Base Sodium Hydride
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Flash Column Chromatography

II. Reductive Amination: Accessing C3-Amino Azetidines

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[11] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[12] For the derivatization of 1-(ethanesulfonyl)azetidin-3-one, this reaction opens the door to a vast array of C3-substituted amino azetidines, a key pharmacophore in many biologically active molecules.

Causality Behind Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol due to its mildness and selectivity for iminium ions over ketones.[5][13] This selectivity allows for the reaction to be performed in a single pot without significant reduction of the starting ketone. The use of a slight excess of the amine and reducing agent ensures the reaction goes to completion. Acetic acid can be used as a catalyst to facilitate imine formation, particularly with less nucleophilic amines.[5]

Detailed Protocol: Synthesis of N-Methyl-1-(ethanesulfonyl)azetidin-3-amine

This protocol provides a general procedure for the reductive amination of 1-(ethanesulfonyl)azetidin-3-one with a primary amine.

Reaction Scheme:

Materials:

  • 1-(Ethanesulfonyl)azetidin-3-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using amine hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(ethanesulfonyl)azetidin-3-one (1.0 equivalent) and the amine (1.2 equivalents) in DCE or DCM.

  • If using an amine hydrochloride salt, add triethylamine (1.2 equivalents) to the mixture.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of solvent).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Reactants 1-(Ethanesulfonyl)azetidin-3-one, Amine
Reducing Agent Sodium triacetoxyborohydride
Solvent DCE or DCM
Temperature Room Temperature
Reaction Time 4-16 hours
Purification Flash Column Chromatography

III. Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of 1-(ethanesulfonyl)azetidin-3-one provides a direct route to tertiary alcohols.[14] This transformation is valuable for introducing alkyl, aryl, or vinyl groups at the C3 position, creating a chiral center and significantly increasing molecular complexity.

Causality Behind Experimental Choices

Grignard reagents are excellent nucleophiles that readily attack the electrophilic carbonyl carbon.[1][15] The reaction must be carried out under anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[16] The reaction is typically performed in an ether solvent, such as diethyl ether or THF, which helps to stabilize the Grignard reagent.[17] A subsequent acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol product.[14]

Detailed Protocol: Synthesis of 1-(Ethanesulfonyl)-3-methylazetidin-3-ol

This protocol outlines a general procedure for the addition of a Grignard reagent to 1-(ethanesulfonyl)azetidin-3-one.

Reaction Scheme:

Materials:

  • 1-(Ethanesulfonyl)azetidin-3-one

  • Methylmagnesium bromide (MeMgBr), solution in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-(ethanesulfonyl)azetidin-3-one (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution of the azetidinone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of ether).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Reactants 1-(Ethanesulfonyl)azetidin-3-one, Grignard Reagent
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Purification Flash Column Chromatography

IV. Characterization and Purification of Azetidine Derivatives

Characterization

The successful synthesis of the derivatized azetidines can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[12] For example, in the ¹H NMR spectrum of N-methyl-1-(ethanesulfonyl)azetidin-3-amine, one would expect to see characteristic signals for the ethylsulfonyl group, the azetidine ring protons, and the newly introduced N-methyl group. Similarly, for 2-(1-(ethanesulfonyl)azetidin-3-ylidene)acetonitrile, the appearance of a signal for the vinylic proton would be a key diagnostic peak.[8][9]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful incorporation of the new substituent.

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the C=O stretch of the starting ketone and the appearance of new characteristic bands, such as the C=C stretch in the olefination product or the N-H bend in the secondary amine from reductive amination.

Purification

Flash column chromatography is a widely used technique for the purification of synthetic compounds.[18] Due to the polar nature of the sulfonamide group and potentially the newly introduced functional groups, a normal-phase silica gel column is often effective.

  • Mobile Phase Selection: A gradient elution is typically employed, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[19] For basic amine derivatives, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to prevent peak tailing and improve resolution.[16][20]

  • Alternative Stationary Phases: For particularly polar or basic compounds that are difficult to purify on silica, alternative stationary phases such as alumina or amine-functionalized silica can be employed.[20] Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may also be a viable option for highly polar derivatives.[10]

V. Workflow and Logical Relationships

The derivatization of 1-(ethanesulfonyl)azetidin-3-one can be visualized as a central hub from which multiple avenues of chemical diversification can be explored.

Derivatization_Workflow Derivatization of 1-(Ethanesulfonyl)azetidin-3-one A 1-(Ethanesulfonyl)azetidin-3-one B Horner-Wadsworth-Emmons (e.g., Diethyl cyanomethylphosphonate, NaH) A->B Olefination C Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) A->C Amination D Nucleophilic Addition (e.g., R-MgBr, Et₂O) A->D Alkylation/Arylation E C3-Alkene Derivatives (e.g., 2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile) B->E F C3-Amino Derivatives (e.g., N-Alkyl-1-(ethanesulfonyl)azetidin-3-amines) C->F G C3-Tertiary Alcohols (e.g., 1-(Ethanesulfonyl)-3-alkyl-azetidin-3-ols) D->G H Diverse Compound Library E->H F->H G->H

Caption: General workflow for the derivatization of 1-(ethanesulfonyl)azetidin-3-one.

References

  • Cui, H., et al. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 127. [Link]

  • Myers, A. G. (n.d.).
  • Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • PharmaCompass. (n.d.). [1-(Ethylsulfonyl)Azetidin-3-Ylidene]Acetonitrile. Retrieved from [Link]

  • Singh, S. S., & Chauhan, P. M. S. (2018). Azetidines in medicinal chemistry: a review. Mini-Reviews in Medicinal Chemistry, 18(15), 1245-1265.
  • de Meijere, A., & von Zezschwitz, P. (2003). Small-Ring Heterocycles in Asymmetric Synthesis. In Topics in Current Chemistry (Vol. 229, pp. 1-52). Springer, Berlin, Heidelberg.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • King, A. (n.d.).
  • YouTube. (2020, May 29). Experiment 7 Horner–Wadsworth–Emmons Reaction [Video]. Retrieved from [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 834-839. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Filo. (2025, November 15). Reaction of H3C-C=O-CH3 with MeMgBr followed by work-up. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ramakrishna, R. (2012, February 3). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. ChemSpider SyntheticPages. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Retrieved from [Link]

  • ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(Ethanesulfonyl)azetidin-3-one as a Scaffold for Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of the Azetidine Scaffold In the landscape of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from a position of relative obscurity to become a privileged motif in contemporary drug discovery.[1] Its unique conformational constraints, inherent three-dimensionality, and favorable impact on properties such as metabolic stability and aqueous solubility have captured the attention of drug development programs globally.[1][2]

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their larger heterocyclic counterparts like pyrrolidines, yet they possess greater stability than the more strained aziridines.[3][4] This balance of stability and reactivity, coupled with the rigid framework that allows for precise positioning of substituents, makes the azetidine scaffold an attractive starting point for the design of potent and selective inhibitors targeting a variety of biological macromolecules.[1][5] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]

This guide provides an in-depth exploration of 1-(Ethanesulfonyl)azetidin-3-one , a versatile and synthetically accessible building block, as a foundational scaffold for the development of novel inhibitors. We will delve into its synthesis, derivatization strategies, and the design of robust screening protocols to identify and characterize new therapeutic candidates.

I. Synthesis of the 1-(Ethanesulfonyl)azetidin-3-one Scaffold: A Protocol Grounded in Efficiency

The synthesis of 1-(Ethanesulfonyl)azetidin-3-one is a critical first step in leveraging this scaffold for inhibitor development. The following protocol is a robust and scalable method adapted from established procedures.[6][7]

Protocol 1: Two-Step Synthesis of 1-(Ethanesulfonyl)azetidin-3-one (4)

This protocol outlines the synthesis starting from commercially available azetidin-3-ol hydrochloride (2).

Step 1: Synthesis of 1-(Ethylsulfonyl)azetidin-3-ol (3)

  • Rationale: This step introduces the stabilizing and synthetically versatile ethanesulfonyl group onto the azetidine nitrogen. The biphasic reaction conditions with a basic aqueous solution facilitate the reaction of the sulfonyl chloride while neutralizing the generated HCl.

  • Materials:

    • Azetidin-3-ol hydrochloride (2)

    • Ethanesulfonyl chloride

    • Tetrahydrofuran (THF)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Procedure:

    • To a stirred solution of azetidin-3-ol hydrochloride (2) in a biphasic mixture of THF and water at room temperature (or slightly below, e.g., 20°C), add the aqueous NaOH solution to achieve a basic pH.[6]

    • Slowly add an equimolar equivalent of ethanesulfonyl chloride to the reaction mixture.[6]

    • Stir the reaction vigorously at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, separate the organic layer. Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)azetidin-3-ol (3). This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to 1-(Ethanesulfonyl)azetidin-3-one (4)

  • Rationale: This step converts the secondary alcohol to the key ketone functionality. The use of a nitroxyl radical catalyst like TEMPO with an oxidizing agent provides a mild and selective oxidation method.[6][7]

  • Materials:

    • 1-(Ethylsulfonyl)azetidin-3-ol (3)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) or a derivative (e.g., 4-acetamido-TEMPO)

    • Sodium nitrite (NaNO₂)

    • Acetic acid

    • Ethyl acetate (EtOAc) or other suitable organic solvent

    • Mixture of 5-8% O₂ in N₂ (if using aerobic oxidation conditions)[7]

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 1-(ethylsulfonyl)azetidin-3-ol (3) and a catalytic amount of TEMPO (e.g., substrate to catalyst ratio of 1000:1) in EtOAc.[6]

    • Add sodium nitrite and acetic acid to the mixture.[6]

    • Alternatively, for an aerobic oxidation, pressurize the reaction vessel with a mixture of 5-8% O₂ in N₂.[7]

    • Stir the reaction at room temperature and monitor for completion.

    • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate solution).

    • Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • The crude 1-(ethylsulfonyl)azetidin-3-one (4) can be purified by column chromatography if necessary.

Diagram 1: Synthetic Workflow for 1-(Ethanesulfonyl)azetidin-3-one

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation A Azetidin-3-ol HCl (2) B 1-(Ethylsulfonyl)azetidin-3-ol (3) A->B Ethanesulfonyl chloride, Base C 1-(Ethylsulfonyl)azetidin-3-ol (3) D 1-(Ethanesulfonyl)azetidin-3-one (4) C->D TEMPO, Oxidizing Agent

Caption: A two-step synthesis of the target scaffold.

II. Application in Inhibitor Design and Synthesis: From Scaffold to Lead

The 1-(ethanesulfonyl)azetidin-3-one scaffold is a versatile starting point for creating diverse libraries of potential inhibitors. The ketone at the 3-position is a prime handle for various chemical transformations.

Strategy 1: Reductive Amination for Kinase and Protease Inhibitors

Reductive amination of the azetidin-3-one core is a powerful strategy to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 2: General Procedure for Reductive Amination

  • Rationale: This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method allows for the introduction of diverse amine-containing fragments.

  • Materials:

    • 1-(Ethanesulfonyl)azetidin-3-one (4)

    • Primary or secondary amine of choice (R¹R²NH)

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 1-(ethanesulfonyl)azetidin-3-one (4) in DCM or DCE.

    • Add the desired amine (1.0-1.2 equivalents).

    • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours).

    • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting 3-aminoazetidine derivative by column chromatography.

Table 1: Exemplary Amines for Reductive Amination and Potential Targets

Amine Fragment (R¹R²NH)Potential Target ClassRationale for Selection
4-AminophenolKinasesThe phenol moiety can act as a hydrogen bond donor, mimicking the hinge-binding motif of many kinase inhibitors.
3-AminopyrrolidineGPCRs, Ion ChannelsIntroduces an additional basic nitrogen and a five-membered ring, which can improve solubility and interact with acidic residues in the target protein.
Aniline DerivativesProteases, Epigenetic TargetsThe aromatic ring can engage in π-stacking interactions within the active site. Substituents on the aniline can be varied to probe SAR.
Amino Acid EstersProteasesThe ester can act as a bioisostere for a carboxylic acid, and the amino acid side chain can be tailored to fit specific pockets in the enzyme's active site.
Strategy 2: Wittig and Horner-Wadsworth-Emmons Reactions for Covalent Inhibitors

The ketone of 1-(ethanesulfonyl)azetidin-3-one can be converted to an alkene, which can then be functionalized to create covalent inhibitors targeting nucleophilic residues like cysteine. The synthesis of the JAK inhibitor baricitinib utilizes a related intermediate.[7]

Protocol 3: Horner-Wadsworth-Emmons Reaction for Acrylonitrile Synthesis

  • Rationale: This reaction is highly effective for forming α,β-unsaturated nitriles, which can act as Michael acceptors for covalent modification of target proteins.

  • Materials:

    • 1-(Ethanesulfonyl)azetidin-3-one (4)

    • Diethyl cyanomethylphosphonate

    • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF, IPA)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a stirred suspension of the base in anhydrous THF at 0°C under an inert atmosphere, slowly add diethyl cyanomethylphosphonate.

    • Stir the mixture at 0°C for 30-60 minutes to generate the phosphonate ylide.

    • Add a solution of 1-(ethanesulfonyl)azetidin-3-one (4) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting [1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile by column chromatography.[7]

Diagram 2: Key Derivatization Strategies

G cluster_0 Reductive Amination cluster_1 Wittig/HWE Reaction A 1-(Ethanesulfonyl)azetidin-3-one B 3-Aminoazetidine Derivatives A->B R¹R²NH, Reducing Agent C 3-Alkylideneazetidine Derivatives A->C Phosphonate Ylide G A Compound Library Synthesis (from 1-(Ethanesulfonyl)azetidin-3-one) B Primary Biochemical Screen (e.g., Kinase IC₅₀) A->B High-throughput screening C Cell-Based Potency Assay (e.g., Western Blot, Proliferation) B->C Confirm hits D Selectivity Profiling (Against related targets) C->D Assess specificity E Lead Optimization D->E Iterative SAR

Caption: A typical workflow for inhibitor discovery.

IV. Conclusion and Future Directions

The 1-(ethanesulfonyl)azetidin-3-one scaffold represents a highly valuable and versatile starting point for the discovery of novel inhibitors. Its conformational rigidity, coupled with the synthetic tractability of the 3-keto position, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and evaluation of inhibitors derived from this promising scaffold. Future efforts in this area could focus on exploring novel cyclization reactions from the azetidin-3-one core and developing innovative strategies for stereoselective functionalization to further enhance the potency and selectivity of the resulting inhibitors.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • Cell based high-throughput screening for small molecule inhibitors of
  • Azetidines. Enamine.
  • Morimoto, A., Okutani, T., & Masuda, K. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(2), 228-231. [Link]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Kumar, P. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR), 12(10), 1083-1087. [Link]

  • Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-60. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Synthesis of intermediate 3 with II-1 as starting material. ResearchGate. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Synthesis and biological study of Azetidinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed. [Link]

  • SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES. IJRPC. [Link]

  • Synthesis and Biological Activity of a New Class of Azetidinones Compounds as Potential HLE Inhibitors. Bentham Science Publisher. [Link]

  • The discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. Molecular BioSystems (RSC Publishing). [Link]

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Method

High-throughput screening of 1-(Ethanesulfonyl)azetidin-3-one derivatives

Application Note: High-Throughput Screening of 1-(Ethanesulfonyl)azetidin-3-one Derivatives for Targeted Covalent Inhibition Executive Summary This guide details the protocol for the high-throughput screening (HTS) of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1-(Ethanesulfonyl)azetidin-3-one Derivatives for Targeted Covalent Inhibition

Executive Summary

This guide details the protocol for the high-throughput screening (HTS) of 1-(Ethanesulfonyl)azetidin-3-one derivatives . Unlike their structural isomers (azetidin-2-ones/


-lactams), azetidin-3-ones represent a specialized class of strained, electrophilic scaffolds. The 1-sulfonyl electron-withdrawing group (EWG) activates the C3-carbonyl, rendering these molecules privileged scaffolds for Targeted Covalent Inhibition (TCI) .

This protocol focuses on screening these derivatives against Cysteine Proteases (e.g., Cathepsins, Deubiquitinases, or Viral Proteases). The methodology prioritizes the identification of "reversible covalent" binders (forming hemithioacetals) versus "irreversible" alkylators, utilizing a cascade of fluorescence-based kinetic assays and Intact Protein Mass Spectrometry (MS).

Scientific Rationale & Mechanism

The Scaffold: 1-(Ethanesulfonyl)azetidin-3-one

The core structure contains a strained four-membered azetidine ring with an exocyclic ketone at position 3.

  • Electrophilicity: The N-sulfonyl group pulls electron density from the ring nitrogen, which inductively activates the C3 carbonyl carbon.

  • Mechanism of Action: Upon binding to an enzyme active site, a nucleophilic cysteine thiolate (

    
    ) attacks the C3 carbonyl.
    
  • Outcome: This typically results in a reversible covalent hemithioacetal adduct . However, depending on the substitution pattern and ring strain, subsequent ring-opening or irreversible modification can occur.

Screening Strategy: The "Time-Dependent" Factor

Standard HTS protocols often miss covalent inhibitors because they rely on equilibrium thermodynamics (


). Covalent inhibitors are driven by kinetics (

). Therefore, this protocol introduces a pre-incubation step to allow the covalent bond to form before substrate addition.

Experimental Workflow

The following diagram illustrates the screening cascade, moving from the primary library to biophysical validation.

HTS_Workflow Library Library Preparation (1-(Ethanesulfonyl)azetidin-3-one Derivatives) Primary Primary Screen (Fluorescence Kinetic Assay) Library->Primary Acoustic Dispensing Analysis Data Analysis (Time-Dependent Inhibition) Primary->Analysis RFU Data Counter Counter Screen (Thiol Scavenger / Unrelated Protein) Analysis->Counter >50% Inhibition Counter->Analysis False Positives (Discard) Validation Biophysical Validation (Intact Protein LC-MS) Counter->Validation Specific Hits Hit Validated Covalent Hit Validation->Hit Mass Shift (+Adduct)

Figure 1: HTS Cascade for Electrophilic Azetidinone Screening.

Detailed Protocols

Reagent Preparation & Library Handling

Critical Caution: Azetidin-3-ones are reactive electrophiles. Avoid buffers containing nucleophiles (e.g., DTT,


-mercaptoethanol, Tris) during the compound incubation phase, as they will quench the warhead.
  • Compound Storage: 10 mM in 100% DMSO, stored at -20°C under

    
     to prevent hydrolysis.
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS.

    • Note: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent; it is less nucleophilic than DTT and compatible with ketones [1].

Primary Screen: Fluorogenic Substrate Assay

Objective: Detect inhibition of protease activity via FRET substrate cleavage.

Step-by-Step Protocol:

  • Dispense: Transfer 20 nL of library compounds (final conc. 10

    
    M) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo 650). Include DMSO controls (Neutral) and E-64 (Positive Control).
    
  • Enzyme Addition: Dispense 5

    
    L of Target Enzyme (e.g., Cathepsin L, 1 nM final) in Assay Buffer + 1 mM TCEP.
    
  • Pre-Incubation (Crucial): Centrifuge (1000 x g, 1 min) and incubate for 60 minutes at RT.

    • Why: This allows the azetidinone to covalently modify the active site cysteine.[1][2]

  • Substrate Addition: Dispense 5

    
    L of FRET substrate (e.g., Z-Phe-Arg-AMC, 
    
    
    
    concentration).
  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes on a multimode reader (e.g., PHERAstar).

Counter Screen: Thiol Reactivity Index

Objective: Eliminate "pan-assay interference compounds" (PAINS) that non-specifically alkylate any thiol.

Protocol:

  • Incubate compounds with a generic thiol probe (e.g., Glutathione or a free-cysteine fluorophore) for 60 minutes.

  • Measure consumption of the free thiol using Ellman’s Reagent (DTNB) or a thiol-sensitive fluorophore.

  • Selection Criteria: Compounds showing >50% depletion of GSH are flagged as highly reactive promiscuous alkylators and removed.

Biophysical Validation: Intact Protein LC-MS

Objective: Confirm the formation of a covalent adduct and determine stoichiometry.

Protocol:

  • Incubate Enzyme (1

    
    M) + Compound (10 
    
    
    
    M) for 60 min.
  • Quench with 0.1% Formic Acid.

  • Inject onto a C4 Desalting Column coupled to a Q-TOF Mass Spectrometer.

  • Deconvolution: Look for a mass shift (

    
     Mass) corresponding to the molecular weight of the azetidinone derivative.
    
    • Reversible Covalent: Mass shift observed, but may diminish if ionization is too harsh (source fragmentation).

    • Irreversible:[3] Stable mass shift.

Data Analysis & Interpretation

Data should be processed to distinguish between reversible and time-dependent inhibition.

ParameterCalculation / ObservationInterpretation for Azetidin-3-ones
% Inhibition

Primary filter. Hits > 50% proceed.
IC50 shift Ratio of

(60 min pre-inc.) /

(0 min)
A ratio < 0.2 indicates time-dependent (covalent) binding.
Mass Shift Experimental Mass - Theoretical MassShould match MW of compound (hemithioacetal formation).

Mechanism Visualization:

Mechanism Enzyme Enzyme-SH (Active Cysteine) Complex Tetrahedral Hemithioacetal Adduct Enzyme->Complex Nucleophilic Attack Inhibitor Azetidin-3-one (Electrophile) Inhibitor->Complex Covalent Bond Complex->Enzyme Reversible Dissociation

Figure 2: Formation of the hemithioacetal adduct at the catalytic cysteine.

Troubleshooting & Optimization

  • High Background Fluorescence: Some sulfonyl-azetidinones may be autofluorescent. Check compound fluorescence in buffer alone.

  • Hydrolysis: The azetidin-3-one ring is strained. If activity drops over time in the source plate, check stability in DMSO via LC-MS. Ensure source plates are sealed and water-free.

  • Low Hit Rate: If the library yields no hits, the C3-carbonyl may not be electrophilic enough. Consider derivatives with electron-withdrawing groups on the N-sulfonyl moiety (e.g., trifluoromethyl-sulfonyl) to increase reactivity [2].

References

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

  • Resnick, E., et al. (2019). Covalent Fragment Screening of Cysteine Proteases. Journal of the American Chemical Society.[3]

  • BLD Pharm. (2024). 1-(Ethanesulfonyl)azetidin-3-one Product Data. BLD Pharm Catalog.

Sources

Application

Application Note: Nucleophilic Functionalization of 1-(Ethanesulfonyl)azetidin-3-one

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the reactivity of 1-(ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0).[1][2] This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the reactivity of 1-(ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0).[1][2] This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).[1][2][3]

[1][2][4]

Executive Summary

1-(Ethanesulfonyl)azetidin-3-one represents a unique electrophilic scaffold where the reactivity is defined by the competition between the strained azetidine ring and the activated ketone at the C3 position.[1][2] While azetidines are generally susceptible to nucleophilic ring-opening, the electron-withdrawing


-ethanesulfonyl group decreases the basicity of the nitrogen, thereby stabilizing the ring against unwanted cleavage under controlled conditions.[1][2]

This guide details the primary reaction pathway: Nucleophilic addition to the C3-carbonyl , specifically the Horner-Wadsworth-Emmons (HWE) olefination.[1][2] This reaction is the industry-standard method for converting the ketone into the alkylidene intermediate required for Baricitinib synthesis.[1][2][4]

Chemical Profile & Reactivity Logic

Structural Analysis[1][5]
  • Electrophilic Center (C3): The carbonyl carbon is highly electrophilic due to the ring strain (

    
     hybridization increases angle strain in a 4-membered ring) and the inductive electron-withdrawing effect of the sulfonyl group.[1][2]
    
  • Ring Stability: Unlike

    
    -alkyl azetidines, the 
    
    
    
    -sulfonyl group prevents nitrogen lone-pair donation, reducing the tendency for ring-opening via azetidinium ion formation.[1][2] However, strong Lewis acids or high temperatures can still trigger ring cleavage.[4]
Reaction Pathways

The reaction with nucleophiles generally follows two distinct pathways depending on the "hardness" of the nucleophile and conditions:

  • 1,2-Addition (Carbonyl Chemistry): Preferred. Attack at C3 to form tertiary alcohols or alkenes (via elimination).[4]

  • Ring Opening (Strain Release): Undesired Side Reaction. Attack at C2/C4, typically observed with strong nucleophiles at elevated temperatures or in the presence of strong acids.[2]

Detailed Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[1][2][5] Context: This is the key step in Baricitinib manufacturing, converting the ketone to an exocyclic alkene.[2]

Reagents:

  • Substrate: 1-(Ethanesulfonyl)azetidin-3-one (1.0 equiv)

  • Reagent: Diethyl cyanomethylphosphonate (1.1 equiv)[1][2]

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH) (1.2 equiv)[1][2]
    
  • Solvent: Tetrahydrofuran (THF), anhydrous[1][2]

  • Temperature: 0 °C to 25 °C

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL reaction flask and purge with nitrogen. Add anhydrous THF (10 volumes relative to substrate).[4]

  • Phosphonate Activation: Cool the THF to 0 °C. Add the base (

    
    -BuOK or NaH) portion-wise.[2][4]
    
  • Reagent Addition: Dropwise add Diethyl cyanomethylphosphonate. Stir for 30 minutes at 0 °C to generate the phosphonate carbanion. Observation: Solution may turn slightly yellow.[2][4]

  • Substrate Addition: Dissolve 1-(Ethanesulfonyl)azetidin-3-one in minimal THF and add dropwise to the reaction mixture, maintaining internal temperature

    
     °C.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the ketone.[2]

  • Quench: Cool to 0 °C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.[4][6]
  • Purification: The product often precipitates as an off-white solid.[2][4] Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).[4]

Yield Expectation: 85–95% Key Quality Attribute: The exocyclic double bond is formed.[2][4] NMR should show the disappearance of the C3 methylene protons and appearance of the vinyl proton.[2]

Protocol B: Reduction to 1-(Ethanesulfonyl)azetidin-3-ol

Objective: Generation of the hydroxyl derivative for analytical standards or alternative coupling strategies.

Reagents:

  • Substrate: 1-(Ethanesulfonyl)azetidin-3-one

  • Reductant: Sodium Borohydride (

    
    ) (0.5 equiv)[1][2]
    
  • Solvent: Methanol (MeOH)[1][2]

Step-by-Step Procedure:

  • Dissolve the ketone in MeOH at 0 °C.

  • Add

    
     portion-wise (gas evolution will occur).[4]
    
  • Stir at 0 °C for 30 minutes.

  • Quench with acetone (to consume excess hydride) followed by water.

  • Extract with DCM.[2][4] Note: The alcohol is polar; ensure thorough extraction.[2][4]

Mechanistic Visualization

The following diagram illustrates the competition between the desired carbonyl attack (Pathway A) and the potential ring-opening side reaction (Pathway B), alongside the downstream application for Baricitinib.

ReactionPathways Substrate 1-(Ethanesulfonyl) azetidin-3-one (Electrophile) Nu_Attack Nucleophilic Attack (Transition State) Substrate->Nu_Attack + Nucleophile (Nu⁻) Product_HWE Alkylidene Intermediate (For Baricitinib) Nu_Attack->Product_HWE Path A: HWE Reaction (Nu = (EtO)2P(O)CH(-)CN) Product_Alcohol Azetidin-3-ol (Reduction Product) Nu_Attack->Product_Alcohol Path B: Reduction (Nu = Hydride) Side_Product Ring-Opened Sulfonamide Nu_Attack->Side_Product Path C: Ring Opening (High Temp / Strong Acid) Baricitinib Baricitinib (API) Product_HWE->Baricitinib Michael Addition (Pyrazole + DBU)

Caption: Reaction pathways for 1-(Ethanesulfonyl)azetidin-3-one.[1][2][7][8] Path A (Green) represents the desired HWE olefination for drug synthesis.[1][2]

Troubleshooting & Critical Parameters

ParameterRecommendationRationale
Temperature Control Maintain

°C during addition.
High temperatures increase the risk of strain-release ring opening.[1][2][4]
Base Selection Use non-nucleophilic bases (

-BuOK, NaH, DBU).[1][2]
Hydroxide bases (NaOH) can attack the sulfonyl group or open the ring.[2]
Water Content Strictly anhydrous for HWE.[2][4]Water quenches the phosphonate carbanion, stalling the reaction.[2]
Stability Store substrate at 2–8 °C.The ketone is prone to hydration or polymerization upon prolonged exposure to moisture/heat.[2][4]

References

  • Synthesis of Baricitinib Intermediates

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2][4][5]

    • Source: Chemistry Central Journal (2019).[2][4]

    • URL:[Link]

  • Process Chemistry of JAK Inhibitors

    • Title: An Efficient Synthesis of Baricitinib.[2][4]

    • Source: Journal of Chemical Research (2016).[2][4]

    • URL:[Link][1][2]

  • General Azetidine Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[2][4][9][10]

    • Source: Chemical Reviews / RSC.[2][4]

    • URL:[Link]

Sources

Method

Gold-Catalyzed Synthesis of N-Sulfonylated Azetidin-3-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Azetidin-3-ones in Medicinal Chemistry The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidin-3-ones in Medicinal Chemistry

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery.[1] Its inherent ring strain and unique three-dimensional structure offer a compelling combination of molecular rigidity and metabolic stability, making it a privileged motif in the design of novel therapeutics.[1] While the β-lactam (azetidin-2-one) core is famously associated with penicillin and cephalosporin antibiotics, the isomeric azetidin-3-one framework serves as a versatile synthetic intermediate for a diverse array of biologically active molecules.[2] These compounds are key building blocks for creating complex molecular architectures with potential applications as enzyme inhibitors, receptor modulators, and antibacterial agents. The development of efficient and stereoselective methods to access functionalized azetidin-3-ones is therefore a critical endeavor in medicinal chemistry.

A Paradigm Shift in Synthesis: Gold-Catalyzed Cyclization

Traditional routes to azetidin-3-ones have often relied on the use of α-diazo ketones, which are not only potentially hazardous but can also lead to competing side reactions and limited substrate scope.[2] A groundbreaking advancement in this field is the gold-catalyzed intramolecular oxidative cyclization of readily accessible N-propargylsulfonamides. This methodology, pioneered by the Zhang group, offers a safer and more flexible alternative, proceeding through the in-situ generation of a reactive α-oxo gold carbene intermediate.[2][3] This key intermediate then undergoes a highly efficient intramolecular N-H insertion to furnish the desired N-sulfonylated azetidin-3-one core.[2] This approach provides excellent control over stereochemistry, a crucial aspect for the synthesis of chiral drug candidates.[2][4]

Delving into the Mechanism: The Gold Catalytic Cycle

The gold-catalyzed synthesis of N-sulfonylated azetidin-3-ones is a sophisticated process that hinges on the unique reactivity of gold catalysts. The catalytic cycle can be dissected into several key steps:

  • Alkyne Activation: The cationic gold(I) catalyst, typically bearing a bulky phosphine ligand, activates the terminal alkyne of the N-propargylsulfonamide substrate, making it susceptible to nucleophilic attack.

  • Intermolecular Oxidation and α-Oxo Gold Carbene Formation: An external oxidant, such as a pyridine N-oxide derivative, attacks the activated alkyne. This is followed by a rearrangement and elimination of the corresponding pyridine, which results in the formation of a highly reactive α-oxo gold carbene intermediate.[3][5] This step is the cornerstone of the reaction, as it avoids the use of hazardous diazo compounds.[3]

  • Intramolecular N-H Insertion: The newly formed α-oxo gold carbene undergoes a rapid and highly efficient intramolecular N-H insertion. The sulfonamide nitrogen attacks the carbene carbon, leading to the formation of the four-membered azetidine ring.

  • Catalyst Regeneration: The final product, the N-sulfonylated azetidin-3-one, is released, and the active gold(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Gold-Catalyzed Synthesis of N-Sulfonylated Azetidin-3-ones cluster_0 Catalytic Cycle Start N-Propargyl- sulfonamide Activated_Alkyne Activated Alkyne Complex Start->Activated_Alkyne [Au(I)]+ Au_Catalyst [Au(I)]+ Au_Catalyst->Activated_Alkyne Intermediate_1 Intermediate Activated_Alkyne->Intermediate_1 + Oxidant Oxidant Pyridine N-Oxide (Oxidant) Oxidant->Intermediate_1 Oxo_Carbene α-Oxo Gold Carbene Intermediate_1->Oxo_Carbene - Pyridine NH_Insertion Intramolecular N-H Insertion Oxo_Carbene->NH_Insertion Product N-Sulfonylated Azetidin-3-one NH_Insertion->Product Regenerated_Catalyst [Au(I)]+ Product->Regenerated_Catalyst Regenerated_Catalyst->Au_Catalyst re-enters cycle

Caption: Gold-Catalyzed Synthesis of N-Sulfonylated Azetidin-3-ones.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the gold-catalyzed synthesis of a representative N-sulfonylated azetidin-3-one from its corresponding N-propargylsulfonamide precursor.

Materials and Reagents:

  • N-propargylsulfonamide substrate

  • BrettPhosAuNTf₂ (Gold catalyst)[2]

  • 2,6-Dibromopyridine N-oxide (Oxidant)[2]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • 1 N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a solution of the N-propargylsulfonamide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask is added 2,6-dibromopyridine N-oxide (1.2 equiv).

  • Catalyst Addition: BrettPhosAuNTf₂ (0.05 equiv) is then added to the reaction mixture.[2]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with 1 N HCl. The aqueous layer is extracted with dichloromethane (DCM).

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired N-sulfonylated azetidin-3-one.

Substrate Scope and Performance

The gold-catalyzed synthesis of N-sulfonylated azetidin-3-ones exhibits a broad substrate scope with excellent yields and enantioselectivity. The following table summarizes the performance of this methodology with various substituted N-propargylsulfonamides.

EntryYield (%)ee (%)
1PhH82>99
24-MeOC₆H₄H85>99
34-FC₆H₄H80>99
42-NaphthylH78>99
5CyclohexylH75>99
6n-ButylH72>99
7PhMe65>99

Data adapted from Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239.[2]

Substrate_Scope_Workflow Start N-Propargylsulfonamide (Varying R¹ and R²) Reaction Gold-Catalyzed Oxidative Cyclization Start->Reaction Product N-Sulfonylated Azetidin-3-one Reaction->Product Analysis Yield and Enantiomeric Excess (ee) Determination Product->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Ethanesulfonyl)azetidin-3-one

Welcome to the dedicated technical support guide for the synthesis of 1-(ethanesulfonyl)azetidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(ethanesulfonyl)azetidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. This guide provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to support your research endeavors.

Introduction to the Challenges

The synthesis of 1-(ethanesulfonyl)azetidin-3-one, a key intermediate in the preparation of pharmacologically active compounds like Baricitinib[1], presents a unique set of challenges. These primarily stem from the inherent ring strain of the four-membered azetidine core and the specific demands of the oxidation step to form the ketone. The high ring strain energy makes the azetidine ring susceptible to opening, while the oxidation of the precursor alcohol requires mild and selective conditions to avoid decomposition and side reactions.[2] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring in my product unstable?

A1: The instability of the azetidine ring is a well-documented challenge in its synthesis and handling.[2][3] The four-membered ring possesses significant angle strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[3] The nitrogen atom's lone pair can also participate in reactions that lead to ring cleavage.

Q2: What is the role of the ethanesulfonyl group?

A2: The ethanesulfonyl group serves as a crucial protecting group for the azetidine nitrogen. Electron-withdrawing groups like sulfonyl substituents stabilize the strained ring by reducing the nucleophilicity of the nitrogen atom.[3] This protection is essential for preventing unwanted side reactions during synthesis and purification.

Q3: Are there alternative synthetic routes to 1-(ethanesulfonyl)azetidin-3-one?

A3: While the oxidation of 1-(ethanesulfonyl)azetidin-3-ol is a common final step, other strategies for constructing the azetidin-3-one core exist. These include gold-catalyzed intermolecular oxidation of alkynes and oxidative allene amination.[4][5] However, for this specific target, the oxidation of the corresponding alcohol is often the most direct route from commercially available precursors.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for the synthesis of 1-(ethanesulfonyl)azetidin-3-one.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired ketone 1. Inefficient Oxidation: The chosen oxidizing agent may not be suitable for the sterically hindered azetidinol.[6][7] 2. Decomposition of Starting Material: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the degradation of the azetidine ring.[3] 3. Moisture in the Reaction: Many oxidizing agents are sensitive to water, which can quench the reaction.1. Optimize Oxidation Method: Consider using mild and selective oxidizing agents like Dess-Martin Periodinane (DMP) or a Swern oxidation.[6][7][8][9][10] DMP is known for its neutral pH conditions and tolerance of sensitive functional groups.[8][9] 2. Control Reaction Conditions: Maintain the recommended temperature for the chosen oxidation method (e.g., -78 °C for Swern oxidation).[6][7][11] Ensure the workup is performed under neutral or slightly basic conditions to prevent ring opening.[3] 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly before use.
Formation of multiple byproducts 1. Over-oxidation: While less common for this specific transformation, some strong oxidizing agents could potentially lead to side reactions. 2. Ring-opening: The strained azetidine ring can open in the presence of nucleophiles or under acidic conditions, leading to various byproducts.[3] 3. Side reactions of the oxidizing agent: For example, in Swern oxidation, side reactions can occur if the temperature is not carefully controlled.[11]1. Use a Stoichiometric Amount of a Mild Oxidant: DMP is often used in stoichiometric amounts, which helps to minimize over-oxidation.[8] 2. Maintain Neutral pH: Use a buffered workup or a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic species. 3. Strict Temperature Control: For temperature-sensitive reactions like the Swern oxidation, use a cryostat or a dry ice/acetone bath to maintain the temperature at -78 °C.[7][11]
Difficult purification of the final product 1. Co-elution with Byproducts: The polarity of the desired product may be similar to that of the byproducts, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause decomposition of acid-sensitive compounds.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as neutral alumina or a C18 reversed-phase column.[12] 2. Use Neutralized Silica Gel: Treat the silica gel with a dilute solution of triethylamine in your eluent to neutralize acidic sites before packing the column.
Incomplete reaction 1. Insufficient Amount of Oxidizing Agent: The stoichiometry of the reaction may not be correct. 2. Low Reaction Temperature: While necessary to prevent side reactions, a temperature that is too low may slow the reaction to a halt. 3. Poor Quality of Reagents: The oxidizing agent may have degraded over time.1. Verify Stoichiometry: Ensure that the correct molar equivalents of the oxidizing agent are used. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction is sluggish, consider allowing it to stir for a longer period at the recommended temperature. 3. Use Fresh Reagents: Use a fresh bottle of the oxidizing agent or test its activity on a simple alcohol before attempting the main reaction.

Experimental Workflow & Protocols

Workflow for the Synthesis of 1-(Ethanesulfonyl)azetidin-3-one

cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product 1-(Ethanesulfonyl)azetidin-3-ol 1-(Ethanesulfonyl)azetidin-3-ol Reaction_Setup Anhydrous DCM, Inert Atmosphere 1-(Ethanesulfonyl)azetidin-3-ol->Reaction_Setup Add_Oxidant Add Dess-Martin Periodinane (DMP) Reaction_Setup->Add_Oxidant Reaction_Monitoring Stir at RT, Monitor by TLC/LC-MS Add_Oxidant->Reaction_Monitoring Quench Quench with Na2S2O3 / NaHCO3 Reaction_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification 1-(Ethanesulfonyl)azetidin-3-one 1-(Ethanesulfonyl)azetidin-3-one Purification->1-(Ethanesulfonyl)azetidin-3-one

Caption: Synthetic workflow for the oxidation of 1-(ethanesulfonyl)azetidin-3-ol.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of 1-(ethanesulfonyl)azetidin-3-ol to 1-(ethanesulfonyl)azetidin-3-one using Dess-Martin Periodinane (DMP). DMP is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10] Its neutral reaction conditions make it suitable for substrates with sensitive functional groups.[8][9]

Materials:

  • 1-(Ethanesulfonyl)azetidin-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(ethanesulfonyl)azetidin-3-ol (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(ethanesulfonyl)azetidin-3-one.

Safety Precautions:

  • Dess-Martin Periodinane is potentially explosive upon impact or heating. Handle with care.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Workflow

Start Low Yield of Ketone Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No SM_Consumed Starting Material Consumed Check_SM->SM_Consumed Yes Add_More_Oxidant Add more oxidizing agent Incomplete_Rxn->Add_More_Oxidant Increase_Time Increase reaction time Incomplete_Rxn->Increase_Time Check_Byproducts Analyze byproducts by LC-MS SM_Consumed->Check_Byproducts Final_Product Pure Product Obtained Add_More_Oxidant->Final_Product Increase_Time->Final_Product Ring_Opened Ring-opened byproducts detected? Check_Byproducts->Ring_Opened Optimize_Workup Optimize workup conditions (neutral pH) Ring_Opened->Optimize_Workup Yes Purification_Issue Purification difficult? Ring_Opened->Purification_Issue No Optimize_Workup->Final_Product Optimize_Chroma Optimize chromatography Purification_Issue->Optimize_Chroma Yes Purification_Issue->Final_Product No Optimize_Chroma->Final_Product

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Swern Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]

  • Swern Oxidation. (2021). J&K Scientific LLC. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO. OrgoSolver. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of intermediate 3 with II-1 as starting material. (2022). ResearchGate. [Link]

  • Azetidine Synthesis. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Dess-Martin-Periodinane oxidation. (2025). YouTube. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • NSYSU developed the world's first drug molecule synthesis strategy and was published in an authoritative international journal. (2024). National Sun Yat-sen University. [Link]

  • Stability of different azetidine esters. (2023). ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • azetidine. Organic Syntheses Procedure. [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. American Chemical Society. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. (2015). Impactfactor. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in 1-(Ethanesulfonyl)azetidin-3-one Reactions

Welcome to the technical support guide for the synthesis and purification of 1-(Ethanesulfonyl)azetidin-3-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1-(Ethanesulfonyl)azetidin-3-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block, notably in the synthesis of JAK inhibitors like Baricitinib.[1][2][3] The inherent strain of the 4-membered azetidine ring presents unique synthetic challenges, often leading to byproduct formation and purification difficulties.[4] This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of 1-(Ethanesulfonyl)azetidin-3-one. The primary synthetic route discussed involves the N-sulfonylation of azetidin-3-ol followed by oxidation of the resulting alcohol.

Question 1: My N-sulfonylation of azetidin-3-ol hydrochloride is incomplete and gives a low yield. My TLC shows multiple new spots. What is the likely cause?

Answer: This is a common issue stemming from suboptimal reaction conditions for the initial sulfonylation step. The primary causes are typically related to base selection, stoichiometry, and temperature control.

  • Causality: The reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur of ethanesulfonyl chloride. Azetidin-3-ol hydrochloride must first be neutralized to the free base to become nucleophilic. Using an inadequate base or incorrect stoichiometry can lead to incomplete reaction. Furthermore, the resulting secondary amine is reactive and can compete with the starting material.

  • Potential Byproducts:

    • Unreacted Starting Material: Insufficient base or reaction time.

    • Bis-sulfonylated Species: If the reaction is not controlled, the hydroxyl group can also react, though this is less common under standard conditions.

    • Oligomeric Byproducts: Intermolecular reactions between molecules of the starting material can occur if the reaction is too concentrated.

Solutions & Protocol Insights:

  • Choice of Base: A common and effective method is to perform the reaction in a biphasic system (e.g., THF and a basic aqueous solution) to neutralize the hydrochloride salt in situ.[1][2] This maintains a controlled concentration of the free amine. Alternatively, using at least two equivalents of an organic base like triethylamine (NEt₃) in a solvent like dichloromethane (DCM) is effective; one equivalent neutralizes the HCl salt, and the second scavenges the HCl generated during the reaction.

  • Temperature Control: Maintain the reaction temperature at or below room temperature (e.g., 0-20°C).[1][2] Exothermic reactions can accelerate side product formation.

  • High Dilution: To minimize intermolecular side reactions, which are kinetically disfavored at lower concentrations, perform the reaction at a concentration of 0.1 M or less.[4]

Workflow: Optimizing N-Sulfonylation

start Low Yield in N-Sulfonylation incomplete Incomplete Conversion start->incomplete byproducts Multiple Byproducts start->byproducts check_base Verify Base Stoichiometry (≥2 eq. for organic base) check_conc Review Reaction Concentration (Is it ≤ 0.1 M?) check_base->check_conc Yes solution_base Action: Use biphasic system or increase organic base to 2.2 eq. check_base->solution_base No check_temp Check Reaction Temperature (Is it ≤ 20°C?) check_temp->check_conc Yes solution_temp Action: Cool reaction to 0°C before adding sulfonyl chloride. check_temp->solution_temp No solution_conc Action: Dilute reaction mixture to 0.05 - 0.1 M. check_conc->solution_conc No incomplete->check_base byproducts->check_temp

Caption: Troubleshooting decision tree for N-sulfonylation.

Question 2: The TEMPO-catalyzed oxidation of 1-(ethylsulfonyl)azetidin-3-ol to the ketone is sluggish and stalls before completion. What can I do?

Answer: Stalled TEMPO-catalyzed oxidations are often due to issues with the catalytic cycle or reaction pH. The active oxidant is the N-oxoammonium ion, which is generated from TEMPO by a co-oxidant. If any step in this cycle is inhibited, the overall reaction will slow or stop.

  • Causality: The oxidation of 1-(ethylsulfonyl)azetidin-3-ol to the ketone is commonly achieved using a catalytic amount of a nitroxyl reagent like TEMPO or its derivatives, along with a stoichiometric co-oxidant.[1][2] The efficiency of this process depends on the successful regeneration of the active oxoammonium species.

  • Common Pitfalls:

    • Incorrect pH: The reaction rate can be highly pH-dependent. The patent literature often specifies the use of an acid, such as acetic acid, in combination with an oxidizing agent like sodium nitrite.[1]

    • Co-oxidant Degradation: The co-oxidant (e.g., NaOCl, NaNO₂) can be unstable. Ensure it is fresh and added correctly.

    • Catalyst Quenching: Impurities from the previous step can sometimes interfere with the catalyst.

    • Insufficient Oxygen: If running an aerobic oxidation, insufficient headspace oxygen or poor agitation can limit the rate of catalyst turnover.

Solutions & Protocol Insights:

  • Verify Reagent Quality: Use fresh TEMPO and a reliable source of co-oxidant.

  • Optimize pH: If using the NaNO₂/acetic acid system, ensure the stoichiometry is correct as this controls the in-situ generation of the oxidizing species.[1]

  • Consider Alternative Co-oxidants: A common lab-scale alternative is using sodium hypochlorite (bleach) with catalytic potassium bromide in a biphasic system. This system is often robust.

  • Ensure Proper Agitation: For multiphasic or aerobic systems, vigorous stirring is crucial to ensure efficient mass transfer.

Table 1: Comparison of Common Oxidation Conditions
ParameterMethod A: NaNO₂/AcOH[1]Method B: NaOCl/KBr
Co-oxidant Sodium NitriteSodium Hypochlorite
Catalyst System TEMPO (or derivative)TEMPO, KBr
Solvent System Acetonitrile/WaterDichloromethane/Water
Key Advantage Controlled, scalable processReadily available reagents
Common Issue pH sensitivity, potential for stallingExothermic, requires careful addition

Question 3: I've successfully formed the ketone, but I see a new, more polar byproduct upon workup or during purification. What is it?

Answer: The formation of a polar byproduct suggests a ring-opening reaction has occurred. The azetidine ring, particularly when activated by the electron-withdrawing sulfonyl group and the adjacent carbonyl, is susceptible to nucleophilic attack.

  • Causality: The high ring strain of azetidines makes them thermodynamically unstable.[4] The carbonyl group at the 3-position further polarizes the ring, making the C2 and C4 positions electrophilic. Nucleophiles present during the reaction or aqueous workup (e.g., water, hydroxide) can attack the carbonyl or an adjacent carbon, leading to ring cleavage.

  • Probable Byproduct Structure: A likely byproduct is the ring-opened amino acid derivative, N-(2-carboxyethyl)ethanesulfonamide, formed by the hydrolytic cleavage of the azetidinone ring.

Diagram: Proposed Ring-Opening Pathway

ketone 1-(Ethanesulfonyl)azetidin-3-one intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Attack nucleophile H₂O / OH⁻ (Workup/Purification) nucleophile->intermediate byproduct Ring-Opened Byproduct (N-(2-carboxyethyl)ethanesulfonamide) intermediate->byproduct Ring Cleavage

Caption: Hydrolytic ring-opening of the azetidinone.

Solutions & Protocol Insights:

  • Neutral Workup: During the reaction workup, avoid strongly acidic or basic conditions. Use a mild bicarbonate solution to neutralize and extract the product promptly.

  • Anhydrous Conditions: Keep the reaction and subsequent handling as dry as possible until the aqueous quench.

  • Purification Strategy: Azetidines can be sensitive to standard silica gel chromatography due to the acidic nature of silica.[4]

    • Deactivated Silica: Use silica gel that has been pre-treated with a base (e.g., washed with 1% triethylamine in the eluent).

    • Alternative Stationary Phases: Consider using neutral alumina.

    • Rapid Purification: Avoid letting the compound sit on the column for extended periods. Perform a quick plug filtration or a rapid flash column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(Ethanesulfonyl)azetidin-3-one? A1: The compound should be stored in a cool, dry place. Vendor recommendations often include storage at room temperature or refrigerated (2-8°C) under a dry atmosphere.[5][6] The N-sulfonyl group significantly enhances the stability of the azetidine ring compared to its unprotected counterparts.[4]

Q2: Are there alternative synthetic routes that might avoid some of these byproduct issues? A2: Yes, while the oxidation of the corresponding alcohol is most common, other methods exist for forming azetidin-3-ones. One advanced approach involves a gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[7] This method bypasses the alcohol intermediate but requires specialized catalysts and precursors. For most applications, optimizing the established two-step route provides the most practical path.

Q3: How can I confirm the structure of the suspected ring-opened byproduct? A3: The best methods for characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • LC-MS: The byproduct will have a molecular weight corresponding to the addition of one molecule of water (MW of 1-(Ethanesulfonyl)azetidin-3-one is 163.19 g/mol ; the ring-opened product would be 181.21 g/mol ).

  • ¹H NMR: The characteristic signals for the strained azetidine ring protons (typically around 4.0-4.5 ppm) will be absent. Instead, you would expect to see signals corresponding to an A₂B₂ system for the ethyl chain protons adjacent to the nitrogen and the newly formed carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 1-(Ethanesulfonyl)azetidin-3-ol

This protocol is adapted from patent literature and is intended for informational purposes.[1][2]

  • To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol, which can often be used directly in the next step.

Protocol 2: TEMPO-Catalyzed Oxidation to 1-(Ethanesulfonyl)azetidin-3-one

This protocol is a representative example based on common oxidation procedures.[1]

  • Dissolve 1-(ethylsulfonyl)azetidin-3-ol (1.0 eq) and TEMPO (0.05 eq) in a 2:1 mixture of acetonitrile and water.

  • Add acetic acid (1.0 eq) to the solution.

  • Cool the mixture to 0-5°C.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Stir the reaction at 5-10°C until TLC or LC-MS analysis indicates full conversion of the alcohol (typically 2-4 hours).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash chromatography on silica gel pre-treated with triethylamine (1% NEt₃ in hexanes/ethyl acetate eluent).

References

  • Title: PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • Title: PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • Title: Synthesis of intermediate 3 with II-1 as starting material. Source: ResearchGate. [Link]

  • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Source: PMC (National Center for Biotechnology Information). [Link]

  • Title: Stability of different azetidine esters. Source: ResearchGate. [Link]

Sources

Troubleshooting

Stability of 1-(Ethanesulfonyl)azetidin-3-one in acidic and basic conditions

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Stability of 1-(Ethanesulfonyl)azetidin-3-one Welcome to the technical support center for 1-(Ethanesulfonyl)azetidin-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Stability of 1-(Ethanesulfonyl)azetidin-3-one

Welcome to the technical support center for 1-(Ethanesulfonyl)azetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound under various experimental conditions. The information herein is structured to help you anticipate challenges, troubleshoot issues, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Ethanesulfonyl)azetidin-3-one in solution?

A1: The principal stability concern for this molecule originates from the significant ring strain of the four-membered azetidine ring.[1][2][3] This inherent strain makes the compound susceptible to nucleophilic attack and subsequent ring-opening.[4] Key factors that can trigger degradation include pH, solvent choice, temperature, and light exposure.[4] The electron-withdrawing nature of the N-ethanesulfonyl group modulates the reactivity of the azetidine nitrogen but does not eliminate the ring's susceptibility to cleavage.

Q2: How does pH affect the stability of 1-(Ethanesulfonyl)azetidin-3-one?

A2: The pH of the solution is a critical determinant of the compound's stability.

  • Acidic Conditions: In acidic media, the nitrogen atom of the azetidine ring can become protonated. This protonation enhances the ring strain and transforms the ring into a better leaving group, thereby facilitating acid-catalyzed ring-opening by nucleophiles present in the medium (e.g., water, counter-ions).[4][5][6] While the N-sulfonyl group reduces the basicity of the nitrogen, strong acidic conditions can still promote significant degradation.[4]

  • Basic Conditions: Under basic conditions, the azetidin-3-one is susceptible to base-catalyzed hydrolysis. The carbonyl group at the 3-position activates the ring, making it a target for nucleophilic attack by hydroxide ions or other basic species. This reactivity is analogous to the well-documented instability of β-lactams (azetidin-2-ones) in alkaline media.[7][8][9]

Q3: What are the likely degradation products of 1-(Ethanesulfonyl)azetidin-3-one under acidic and basic stress?

A3: The degradation products will primarily be the result of the cleavage of the azetidine ring.

  • Under Acidic Conditions: The degradation pathway likely involves protonation of the ring nitrogen, followed by nucleophilic attack at one of the ring carbons. This would lead to the formation of linear amino alcohol or amino ether derivatives. For example, in the presence of water, the product could be a derivative of 3-(ethylsulfonamido)-2-hydroxypropanal or a related rearranged structure.

  • Under Basic Conditions: Base-catalyzed ring-opening is expected to yield different ring-opened products, potentially through the formation of an enolate intermediate followed by cleavage.

  • Sulfonamide Bond Hydrolysis: While possible under extreme conditions, the hydrolysis of the sulfonamide bond is generally less favorable than the opening of the strained azetidine ring. Sulfonamides are known to be relatively stable to hydrolysis.[4][10]

Q4: What are the recommended storage conditions for solutions of 1-(Ethanesulfonyl)azetidin-3-one?

A4: To ensure the integrity of the compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C to -80 °C for long-term storage.[4]

  • pH: If compatible with your experimental design, use buffered solutions at or near a neutral pH (approximately 7.0) to minimize both acid and base-catalyzed degradation.[4]

  • Light: Protect solutions from light to prevent potential photodegradation.[4]

  • Freshness: It is always best practice to prepare solutions fresh whenever possible and to avoid prolonged storage.[4][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound appears to be degrading rapidly in an acidic solution (e.g., during HPLC analysis with an acidic mobile phase or in a reaction mixture).

  • Symptoms:

    • Appearance of one or more new, unexpected peaks in your HPLC or LC-MS chromatogram.

    • A progressive decrease in the peak area of the parent 1-(Ethanesulfonyl)azetidin-3-one over time.

    • Observable changes in the physical appearance of the solution, such as color change or precipitation.

  • Root Cause Analysis: This is a classic presentation of acid-catalyzed ring-opening of the azetidine ring.[4] The protonation of the azetidine nitrogen makes the ring highly electrophilic and susceptible to attack by even weak nucleophiles like water or methanol from the solvent.

  • Troubleshooting & Optimization Steps:

    • pH Adjustment: If your experimental protocol allows, adjust the pH of the solution to a neutral range (pH 6-8).

    • Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout the experiment.

    • Lower Temperature: Perform your experiment at the lowest feasible temperature to decrease the rate of degradation. For analytical runs, consider using a refrigerated autosampler.[11]

    • Solvent Choice: If possible, switch to aprotic solvents that do not participate in nucleophilic ring-opening.

    • Run Controls: Always include a control sample of the compound in a known stable buffer to compare against your experimental conditions. This helps to confirm that the degradation is indeed caused by the acidic environment.

Issue 2: The compound shows instability in a basic reaction or formulation buffer.

  • Symptoms:

    • Similar to those observed under acidic conditions: new peaks in the chromatogram and a decrease in the parent compound concentration.

  • Root Cause Analysis: The likely cause is base-catalyzed hydrolysis or ring-opening. The carbonyl group enhances the acidity of the adjacent protons and makes the ring susceptible to nucleophilic attack by hydroxide ions.

  • Troubleshooting & Optimization Steps:

    • pH Control: Lower the pH to the neutral range if the experiment permits. Avoid strongly basic conditions (pH > 9).

    • Buffer System: Use a well-characterized buffer to prevent pH drift.

    • Temperature Reduction: As with acidic degradation, lowering the temperature will slow the rate of decomposition.

    • Excipient Compatibility: If working on a formulation, screen for incompatibilities with basic excipients that could be promoting degradation.

Issue 3: Experimental results are inconsistent and show poor reproducibility.

  • Symptoms:

    • Significant variability in the measured concentration of 1-(Ethanesulfonyl)azetidin-3-one across replicate experiments.

    • Drifting results over the course of a single analytical run.

  • Root Cause Analysis: Inconsistency often points to an uncontrolled variable that affects the compound's stability. This could be due to minor fluctuations in pH, temperature, exposure to light, or the age of the solution.

  • Troubleshooting & Optimization Steps:

    • Standardize Solution Preparation: Prepare all solutions, buffers, and mobile phases in a consistent manner. Always use freshly prepared solutions for critical experiments.[11]

    • Control Environmental Factors: Ensure that all experiments are run at a consistent and controlled temperature. Protect samples and stock solutions from light by using amber vials or covering them with foil.

    • System Suitability: Before analytical runs, perform system suitability tests to ensure the analytical method itself is reproducible and stable.

    • Assess Autosampler Stability: If degradation is observed over a long analytical sequence, it may be occurring in the autosampler. Evaluate the stability of the compound under the autosampler's conditions (time and temperature).

Data & Protocols

For a systematic evaluation of stability, a forced degradation study is essential.[12][13][14] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[12]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionStressorTypical ConcentrationTemperatureDurationPurpose
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 60 °C1 - 24 hoursTo assess susceptibility to acid-catalyzed ring-opening.[15]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 60 °C1 - 24 hoursTo assess susceptibility to base-catalyzed degradation.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temperature1 - 24 hoursTo evaluate stability against oxidative stress.[14]
Thermal Stress Dry Heat60 °C - 80 °C24 - 72 hoursTo determine thermal lability.[15]
Photostability UV/Visible LightICH Q1B guidelinesRoom TemperaturePer ICH Q1BTo identify light sensitivity.[15]
Experimental Protocol 1: Acidic Stress Testing

This protocol provides a framework for assessing the stability of 1-(Ethanesulfonyl)azetidin-3-one under acidic conditions.

  • Prepare Stock Solution: Accurately weigh and dissolve 1-(Ethanesulfonyl)azetidin-3-one in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initiate Degradation: In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 M HCl. Dilute to the final volume with 0.1 M HCl to achieve the target concentration (e.g., 100 µg/mL).

  • Incubate: Place the flask in a controlled temperature environment (e.g., 60 °C). Start a timer.

  • Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Neutralization and Dilution: Immediately neutralize the aliquot by adding an equimolar amount of NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS method.[16] This method must be able to separate the parent compound from all potential degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the time-zero sample. Aim for 5-20% degradation to ensure that the degradation products are detectable.[14]

Experimental Protocol 2: Basic Stress Testing

This protocol is analogous to the acidic stress test but uses a basic solution.

  • Prepare Stock Solution: Prepare a stock solution as described in the acidic stress protocol.

  • Initiate Degradation: In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 M NaOH. Dilute to the final volume with 0.1 M NaOH.

  • Incubate: Place the flask in a controlled temperature environment (e.g., 60 °C).

  • Time Point Sampling: Withdraw aliquots at specified time points.

  • Neutralization and Dilution: Immediately neutralize the aliquot with an equimolar amount of HCl and dilute with the mobile phase.

  • Analysis: Analyze the sample using the same stability-indicating method.

  • Data Evaluation: Calculate the percentage of degradation as described previously.

Visualizations

Diagram 1: Proposed Degradation Pathways

parent 1-(Ethanesulfonyl)azetidin-3-one acid_path Acid-Catalyzed Ring Opening parent->acid_path H+ (e.g., HCl) base_path Base-Catalyzed Ring Opening parent->base_path OH- (e.g., NaOH) acid_prod Ring-Opened Products acid_path->acid_prod base_prod Ring-Opened Products base_path->base_prod cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) apply_stress Add Stressor (Acid or Base) Incubate at Temp prep_stock->apply_stress sampling Time Point Sampling (e.g., 0, 2, 4, 8 hr) apply_stress->sampling neutralize Neutralize & Dilute to Target Conc. sampling->neutralize analyze Analyze via Stability- Indicating Method (HPLC / LC-MS) neutralize->analyze evaluate Evaluate Data (% Degradation) analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google AI.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019, June 27). Frontiers in Chemistry.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. (n.d.). Benchchem.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
  • β-Lactam Antibiotics Degradation. (n.d.). Scribd.
  • Degradation of β-lactam antibiotics. (n.d.). ResearchGate.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • β-Lactam. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: N-Sulfonylazetidin-3-one Synthesis

Welcome to the technical support center for the synthesis of N-sulfonylazetidin-3-ones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-sulfonylazetidin-3-ones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of four-membered nitrogen heterocycles. Due to their inherent ring strain and the reactivity of the carbonyl group, the synthesis of these compounds can often be challenging, with low yields being a common frustration.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. My goal is to provide not just procedural solutions, but also the underlying chemical principles to empower you to make informed decisions and effectively optimize your reactions.

Section 1: General Questions & Synthetic Strategy

FAQ 1: What are the most common synthetic routes to N-sulfonylazetidin-3-ones, and what are their primary drawbacks?

The synthesis of N-sulfonylazetidin-3-ones is typically approached via a few key pathways. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the azetidine ring.

One of the most established methods is the oxidation of the corresponding N-sulfonylazetidin-3-ol . This precursor is often more straightforward to synthesize. However, the oxidation step itself can be a major source of low yields if not properly controlled.

Another common approach involves the cyclization of α-halo-β-aminoketones . While effective, this method can be limited by the stability of the starting materials and the potential for side reactions.

More modern methods include gold-catalyzed oxidative cyclization of N-propargylsulfonamides [1]. This can be a highly efficient route, but may require specialized catalysts and careful optimization.

The primary drawbacks across these methods often relate to the strained nature of the azetidine ring, which can make it susceptible to ring-opening reactions, and the reactivity of the ketone, which can lead to undesired side products.

Section 2: Troubleshooting Low Yields in the Oxidation of N-Sulfonylazetidin-3-ols

The oxidation of an N-sulfonylazetidin-3-ol to the corresponding ketone is a critical and often problematic step. The following FAQs address common issues encountered during this transformation.

FAQ 2: My Swern oxidation of N-sulfonylazetidin-3-ol is giving a complex mixture of products and a very low yield of the desired azetidin-3-one. What's going wrong?

This is a very common issue. While the Swern oxidation is a powerful and generally mild method, its success with strained ring systems like azetidines is highly dependent on strict adherence to reaction parameters.[2][3][4]

Underlying Causality:

The core of the Swern oxidation involves the formation of a reactive dimethylchlorosulfonium ion from DMSO and an activating agent like oxalyl chloride.[3] This species then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base (typically triethylamine) then induces an E2-type elimination to form the ketone.

Several things can go wrong here:

  • Temperature Control is Critical: The initial reaction between DMSO and oxalyl chloride is highly exothermic and must be performed at very low temperatures (typically -78 °C). If the temperature rises, the reactive intermediate can decompose, leading to a host of side products.

  • Pummerer Rearrangement: If the temperature is not kept sufficiently low after the addition of the alcohol, the intermediate alkoxysulfonium ylide can undergo a Pummerer rearrangement, a common side reaction in Swern oxidations.

  • Reagent Purity: The purity of DMSO and oxalyl chloride is paramount. Any water present will consume the activating agent and lead to lower yields.

  • Order of Addition: The order of reagent addition is crucial. The alcohol should be added to the pre-formed activated DMSO complex, followed by the base.

Troubleshooting Workflow:

Here is a step-by-step protocol and decision tree to troubleshoot a failing Swern oxidation:

Swern_Troubleshooting start Low Yield in Swern Oxidation check_temp Verify Temperature Control (Is it consistently ≤ -70°C?) start->check_temp check_temp->start No, improve cooling check_reagents Check Reagent Quality (Anhydrous solvents? Fresh DMSO?) check_temp->check_reagents Yes check_reagents->start No, use fresh/dry reagents check_order Confirm Order of Addition (1. Oxalyl Chloride, 2. DMSO, 3. Alcohol, 4. Base) check_reagents->check_order Yes check_order->start No, correct procedure optimize_base Optimize Base Addition (Slow, dropwise addition of Et3N?) check_order->optimize_base Yes alternative_ox Consider Alternative Oxidations (e.g., Dess-Martin, Parikh-Doering) optimize_base->alternative_ox Still low yield success Improved Yield optimize_base->success Yield improves alternative_ox->success Yield improves

Caption: Troubleshooting workflow for Swern oxidation.

Detailed Experimental Protocol (Optimized Swern Oxidation):

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and two dropping funnels is assembled.

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) (20 mL) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Activator Addition: A solution of oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ (5 mL) is added dropwise to the stirred solvent, maintaining the internal temperature below -70 °C.

  • DMSO Addition: A solution of anhydrous DMSO (2.5 equivalents) in anhydrous CH₂Cl₂ (5 mL) is then added dropwise over 10 minutes, ensuring the temperature does not exceed -70 °C. The reaction is stirred for an additional 15 minutes.

  • Substrate Addition: A solution of the N-sulfonylazetidin-3-ol (1.0 equivalent) in anhydrous CH₂Cl₂ (10 mL) is added dropwise over 15 minutes, again maintaining the temperature below -70 °C. The mixture is stirred for 30-45 minutes.

  • Base Addition: Triethylamine (Et₃N) (5.0 equivalents) is added dropwise over 10 minutes. A thick white precipitate will form.

  • Warming and Quench: The reaction is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature. The reaction is quenched by the addition of water (20 mL).

  • Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

FAQ 3: Are there milder or more robust alternatives to the Swern oxidation for this transformation?

Yes, if the Swern oxidation continues to provide low yields despite optimization, several other methods can be employed. The choice of oxidant can have a significant impact on the outcome, especially with sensitive substrates.

Oxidation MethodTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂, room temp.Very mild, neutral pH, high yields.Reagent is expensive and potentially explosive.
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃N, CH₂Cl₂Mild, avoids corrosive byproducts.Can be slower than Swern.
Ley-Griffith Oxidation (TPAP) TPAP (cat.), NMO, CH₂Cl₂Mild, catalytic amount of oxidant.TPAP is toxic and expensive.

Recommendation:

For small-scale synthesis where cost is less of a concern, the Dess-Martin oxidation is often the most reliable and high-yielding alternative. For larger-scale reactions, the Parikh-Doering oxidation offers a good balance of mildness, cost-effectiveness, and operational simplicity.

Section 3: Challenges in Purification and Stability

FAQ 4: My N-sulfonylazetidin-3-one appears to be degrading on the silica gel column during purification. How can I mitigate this?

This is a common observation and is often due to the acidic nature of standard silica gel, which can catalyze decomposition or ring-opening of the strained azetidin-3-one.

Underlying Causality:

The combination of the electron-withdrawing sulfonyl group and the inherent strain of the four-membered ring makes the azetidin-3-one susceptible to nucleophilic attack and decomposition, which can be accelerated by acidic surfaces.

Troubleshooting and Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica.

  • Use Deactivated Silica: Alternatively, commercially available deactivated (neutral) silica gel can be used.

  • Alternative Chromatography Media: For particularly sensitive compounds, consider using a different stationary phase, such as alumina (neutral or basic) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.

  • Alternative Purification Methods: If chromatography proves too harsh, consider other purification techniques such as recrystallization or distillation (if the compound is thermally stable).

FAQ 5: The N-sulfonylazetidin-3-one is unstable and decomposes upon storage. What are the best practices for handling and storing these compounds?

The stability of N-sulfonylazetidin-3-ones can vary significantly depending on the substituents on the ring and the nature of the sulfonyl group.

Best Practices for Storage:

  • Temperature: Store the purified compound at low temperatures, preferably at -20 °C or below.

  • Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture-related degradation.

  • Solvent-Free: If possible, store the compound as a neat solid. If it must be stored in solution, use a dry, aprotic solvent and store at low temperature.

  • Light Protection: Store in an amber vial to protect from light, which can catalyze decomposition pathways.

Section 4: N-Protecting Group and Deprotection Issues

FAQ 6: I need the free azetidin-3-one hydrochloride salt, but the deprotection of my N-Boc-azetidin-3-one is causing ring-opening. What are the best conditions for this deprotection?

The N-Boc (tert-butoxycarbonyl) group is a common protecting group in azetidine chemistry. However, its removal under standard acidic conditions can be problematic for the strained azetidin-3-one ring.

Underlying Causality:

The standard conditions for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane, can be too harsh for the azetidin-3-one system.[5][6][7] The strong acid can protonate the carbonyl oxygen, activating the ring towards nucleophilic attack by the counter-ion (e.g., trifluoroacetate), leading to ring-opening and decomposition.

Optimized Deprotection Protocol:

A milder and more effective method is to use a solution of HCl in a non-nucleophilic solvent, such as diethyl ether or 1,4-dioxane.

  • Preparation: Prepare a saturated solution of HCl gas in anhydrous 1,4-dioxane or diethyl ether.

  • Reaction: Dissolve the N-Boc-azetidin-3-one in a minimal amount of the chosen solvent. Cool the solution to 0 °C.

  • Acid Addition: Slowly add the HCl/dioxane or HCl/ether solution to the stirred substrate solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Isolation: The azetidin-3-one hydrochloride salt will often precipitate from the solution. The solid can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.

Boc_Deprotection start N-Boc-azetidin-3-one conditions HCl (4M in Dioxane) 0°C to RT start->conditions product Azetidin-3-one • HCl conditions->product side_product Ring-Opened Products (Minimized) conditions->side_product

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-(Ethanesulfonyl)azetidin-3-one with N-Boc-azetidin-3-one

Executive Summary: Route Flexibility vs. Convergent Efficiency This guide compares two critical four-membered heterocyclic building blocks: the industry-standard N-Boc-azetidin-3-one (A) and the specialized, high-reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Route Flexibility vs. Convergent Efficiency

This guide compares two critical four-membered heterocyclic building blocks: the industry-standard N-Boc-azetidin-3-one (A) and the specialized, high-reactivity intermediate 1-(Ethanesulfonyl)azetidin-3-one (B) .

While N-Boc-azetidin-3-one serves as a versatile, transiently protected scaffold for divergent library synthesis, 1-(Ethanesulfonyl)azetidin-3-one is a "hot" electrophile often employed in convergent industrial routes (most notably for the JAK inhibitor Baricitinib ).

The Bottom Line:

  • Choose N-Boc when the nitrogen substituent is variable or requires late-stage diversification.

  • Choose N-Ethanesulfonyl (Es) when the sulfonamide is a fixed structural motif in the final API, or when maximum electrophilicity at the C3 carbonyl is required to drive difficult condensations (e.g., sterically hindered Wittig/HWE reactions).

Electronic Profiling & Mechanistic Basis

The reactivity difference between these two analogs is dictated by the electronic influence of the nitrogen substituent on the C3 ketone.

Electronic Effects Analysis
  • N-Boc (Carbamate): The tert-butoxycarbonyl group is electron-withdrawing (-I effect), but this is partially mitigated by resonance donation (

    
    ) from the nitrogen lone pair into the carbamate carbonyl. This stabilizes the ring nitrogen but renders the C3 ketone only moderately electrophilic.
    
  • N-Es (Sulfonamide): The sulfonyl group is strongly electron-withdrawing via induction (-I) and resonance (-M) involving the S=O bonds. Crucially, the nitrogen lone pair is delocalized into the sulfonyl group, preventing it from donating electron density back into the azetidine ring.

    • Result: The C3 carbonyl in the N-Es analog is significantly more electron-deficient (more positive

      
      ), resulting in faster reaction rates with nucleophiles but also higher susceptibility to ring-opening side reactions.
      

ElectronicEffects cluster_0 N-Boc-azetidin-3-one cluster_1 1-(Ethanesulfonyl)azetidin-3-one Boc N-Boc Group (Carbamate) Ring1 Azetidine Ring Boc->Ring1 Induction (-I) Resonance (+M) C3_1 C3 Carbonyl (Moderate Electrophile) Ring1->C3_1 Moderate Activation Es N-Es Group (Sulfonamide) Ring2 Azetidine Ring Es->Ring2 Strong Induction (-I) No Ring Donation C3_2 C3 Carbonyl (HIGH Electrophile) Ring2->C3_2 Strong Activation

Figure 1: Comparative electronic activation of the C3 carbonyl. The sulfonyl group (Right) creates a "hotter" electrophile compared to the Boc-carbamate (Left).

Comparative Reactivity Data

The following data summarizes the performance of both reagents in key transformation classes, synthesized from industrial process data (specifically Baricitinib routes) and general azetidine chemistry.

Reaction ClassN-Boc-azetidin-3-one1-(Ethanesulfonyl)azetidin-3-oneKey Observation
Horner-Wadsworth-Emmons (HWE) Good (70-80% yields)Excellent (84-90% yields)The N-Es analog reacts faster and drives completion with stabilized ylides due to higher ketone electrophilicity [1].
Reductive Amination Standard Rapid / Risk of Bis-alkylation N-Es reacts rapidly; requires careful stoichiometry to prevent over-alkylation or ring opening.
Stability (Acid) Labile (Boc cleavage < pH 2)Stable (Sulfonamide persists)N-Es withstands acidic workups that would deprotect N-Boc.
Stability (Base) Stable (mild/moderate base)Sensitive (Ring Opening risk)Strong bases can trigger

-elimination or hydrolysis of the sulfonamide bond in N-Es analogs [2].
Deprotection Facile (TFA or HCl)Difficult (Requires reduction)Critical Decision Point: Only use N-Es if the ethylsulfonyl group is part of the final target.
Case Study: The Baricitinib Synthesis

The synthesis of the JAK inhibitor Baricitinib provides the definitive industrial comparison of these two routes.

  • Route A (Early Generation): Used N-Boc . Required HWE olefination, followed by TFA deprotection, and then sulfonylation.

  • Route B (Process Optimized): Uses N-Es . The sulfonamide is installed on the precursor. The HWE reaction is performed directly on the 1-(Ethanesulfonyl)azetidin-3-one .

    • Outcome: Route B is preferred for scale-up because the HWE reaction is more efficient on the N-Es ketone, and it avoids the late-stage handling of the polar, deprotected azetidine free base [3].

Experimental Protocols

Protocol A: High-Efficiency HWE Olefination (N-Es Route)

Targeting: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Baricitinib Intermediate)

Rationale: This protocol leverages the high electrophilicity of the N-Es ketone to achieve high conversion with cyanomethylphosphonates.

  • Reagents:

    • 1-(Ethanesulfonyl)azetidin-3-one (1.0 eq)

    • Diethyl (cyanomethyl)phosphonate (1.1 eq)

    • Potassium tert-butoxide (t-BuOK) or NaH (1.2 eq)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Activation: Cool THF (10 vol) to 0°C. Add t-BuOK portion-wise. Add phosphonate dropwise over 20 min. Stir 30 min to generate the ylide.

    • Addition: Dissolve 1-(Ethanesulfonyl)azetidin-3-one in THF (5 vol) and add dropwise to the ylide solution at 0°C.

    • Reaction: Allow to warm to 20-25°C. The enhanced electrophilicity typically drives full conversion within 2-4 hours (vs. 6-12h for N-Boc variants).

    • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1]

  • Critical Control: Maintain temperature <25°C. Higher temperatures with strong base can trigger ring opening (formation of linear sulfonamide impurities).

Protocol B: Standard Reductive Amination (N-Boc Route)

Targeting: 3-Amino-N-Boc-azetidine libraries

Rationale: The N-Boc group provides steric bulk and moderate electronic deactivation, suppressing dimer formation.

  • Reagents:

    • N-Boc-azetidin-3-one (1.0 eq)

    • Primary Amine (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 1-2 eq)

    • Solvent: DCE or DCM

  • Procedure:

    • Imine Formation: Mix ketone and amine in DCE. Add AcOH. Stir 30-60 min.

    • Reduction: Add STAB portion-wise at RT.

    • Reaction: Stir 12-16h.

    • Workup: Quench with sat. NaHCO3 (gas evolution). Extract with DCM.

  • Note: If applying this to N-Es-azetidinone , reduce reaction time and temperature, as the imine forms much faster and is more prone to hydrolysis or side reactions.

Stability & Impurity Profile

When working with 1-(Ethanesulfonyl)azetidin-3-one , researchers must be vigilant regarding specific degradation pathways that are less prevalent in the N-Boc series.

The Ring-Opening Risk

Under basic conditions (pH > 10) or in the presence of strong nucleophiles without an electrophilic partner, the N-Es ring is prone to opening.

  • Mechanism: Nucleophilic attack at C2/C4 (rather than C3) or elimination.

  • Indicator: Appearance of linear impurities in LCMS (M+18 peaks corresponding to hydrolysis).

Specific Impurities (Baricitinib Context)

Literature on Baricitinib synthesis identifies specific impurities relevant to the N-Es intermediate [4]:

  • Lactone Impurity: Formed via hydrolysis and rearrangement if acidic conditions are too prolonged.

  • Dimer Impurity: Formed if the ketone concentration is too high during condensation reactions, leading to aldol-like self-condensation.

StabilityWorkflow Start Reaction Monitoring (LCMS) Check1 Is pH > 10? Start->Check1 Risk1 Risk: Ring Opening (Linear Sulfonamides) Check1->Risk1 Yes Check2 Is pH < 2? Check1->Check2 No Risk2 Risk: N-Boc Cleavage (N-Es is Stable) Check2->Risk2 Yes Check3 Reagent Excess? Check2->Check3 No Risk3 Risk: Dimerization (Aldol-type) Check3->Risk3 High Conc.

Figure 2: Stability decision tree for monitoring azetidinone reactions.

References

  • Process Development of Baricitinib

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2]

    • Source: Chemistry Central Journal (2019).
    • URL:[Link]

  • Azetidine Stability Guide

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • Baricitinib Synthesis Route Comparison

    • Title: An Efficient Synthesis of Baricitinib.[1]

    • Source: Journal of Chemical Research (2016).[1]

    • URL:[Link]

  • Impurity Profiling

    • Title: Identification, Synthesis, and Characteriz
    • Source: ACS Omega (2023).
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to N-Protecting Groups in Nucleophilic Additions to Azetidin-3-one

For the discerning researcher in medicinal and process chemistry, the azetidine scaffold represents a cornerstone for the development of novel therapeutics.[1] Its inherent ring strain and unique three-dimensional archit...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal and process chemistry, the azetidine scaffold represents a cornerstone for the development of novel therapeutics.[1] Its inherent ring strain and unique three-dimensional architecture offer compelling properties for drug design.[1] The azetidin-3-one core, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of molecular complexity through nucleophilic addition to the carbonyl group. However, the choice of the nitrogen-protecting group is a critical parameter that profoundly influences the outcome of these additions, dictating not only the yield but also the stereochemical course of the reaction.

This guide provides an in-depth comparison of three commonly employed N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—in the context of nucleophilic additions to the azetidin-3-one ring. Drawing upon established principles of stereochemistry and experimental observations from the literature, we will dissect the nuanced effects of each group on reactivity, diastereoselectivity, and the subsequent deprotection steps.

The Azetidin-3-one Substrate: A Canvas for Molecular Diversity

The strained four-membered ring of azetidin-3-one presents a unique chemical environment. The carbonyl group is readily susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and, ultimately, a tertiary alcohol. The stereochemical outcome of this addition is of paramount importance, as the resulting stereocenter can significantly impact the biological activity of the final molecule.

The Gatekeepers: A Comparative Analysis of N-Protecting Groups

The selection of an appropriate N-protecting group is a strategic decision that extends beyond simply masking the reactivity of the nitrogen atom. The steric bulk, electronic properties, and conformational influence of the protecting group play a pivotal role in governing the facial selectivity of the nucleophilic attack on the carbonyl.

tert-Butoxycarbonyl (Boc): The Bulky Guardian

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2] In the context of nucleophilic additions to azetidin-3-one, the steric bulk of the Boc group is its most defining feature.

Performance in Nucleophilic Addition:

The large steric footprint of the Boc group can influence the approach of the nucleophile. According to the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent on the adjacent alpha-carbon. In the case of N-Boc-azetidin-3-one, the bulky Boc group can influence the conformation of the ring and direct the incoming nucleophile to the less hindered face.

Stereochemical Implications:

The stereochemical outcome of nucleophilic additions to N-Boc-azetidin-3-one is often rationalized by considering non-chelating models like the Felkin-Anh model. The bulky tert-butyl group disfavors chelation of the Lewis acidic organometallic reagent with the carbonyl oxygen and the nitrogen of the Boc group. This leads to a predictable facial attack, generally anti to the larger substituent at the adjacent position.

Deprotection:

The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[3] This deprotection is typically clean and high-yielding.

Benzyloxycarbonyl (Cbz): The Electron-Withdrawing Modulator

The benzyloxycarbonyl (Cbz) group offers a different set of properties compared to the Boc group. It is less sterically demanding and possesses an electron-withdrawing character, which can influence the reactivity of the azetidine ring.

Performance in Nucleophilic Addition:

The electron-withdrawing nature of the Cbz group can render the azetidine nitrogen less basic and potentially influence the Lewis acidity of the reaction medium. More significantly, the Cbz group has been shown to enhance the reactivity of azetidinols in subsequent reactions, such as Friedel-Crafts alkylations, by stabilizing carbocationic intermediates through resonance. This electronic effect may also play a role during the nucleophilic addition itself.

Stereochemical Implications:

The Cbz group is less sterically bulky than the Boc group, which may lead to different diastereoselectivities. Furthermore, the potential for the Cbz carbonyl oxygen to act as a chelating partner for the organometallic reagent introduces the possibility of a Cram-chelation controlled pathway. This would lead to a reversal of stereoselectivity compared to a non-chelating Felkin-Anh model. The outcome is often dependent on the specific nucleophile and reaction conditions.

Deprotection:

The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method orthogonal to the acid-labile Boc group.[4] This allows for selective deprotection in complex molecules.

Benzyl (Bn): The Versatile Workhorse

The N-benzyl group is a simple yet effective protecting group. It is introduced via reductive amination or benzylation with a benzyl halide.

Performance in Nucleophilic Addition:

The N-benzyl group is sterically less demanding than the Boc group. The nitrogen atom remains Lewis basic and can participate in chelation with the organometallic reagent. This chelation can rigidify the transition state and lead to high levels of diastereoselectivity.

Stereochemical Implications:

The potential for the nitrogen atom of the N-benzyl group to chelate with the metal of the nucleophilic reagent makes the Cram-chelation model a likely predictor of the stereochemical outcome. This model predicts that the nucleophile will attack from the face of the carbonyl that is syn to the smallest substituent on the adjacent carbon, after the formation of a five-membered chelate between the carbonyl oxygen, the azetidine nitrogen, and the metal.

Deprotection:

Similar to the Cbz group, the N-benzyl group is typically removed by catalytic hydrogenolysis.[5] Oxidative methods can also be employed for N-debenzylation.

Comparative Data Summary

The following table summarizes the key characteristics and performance of the Boc, Cbz, and Bn protecting groups in nucleophilic additions to azetidin-3-one, based on literature precedents. Please note that direct comparative studies under identical conditions are scarce, and the data presented is a synthesis of information from various sources.

Protecting GroupKey FeaturePredominant Stereochemical ModelCommon Deprotection MethodAdvantagesDisadvantages
Boc High steric bulkFelkin-Anh (non-chelating)Acidic hydrolysis (TFA, HCl)[2][3]High stability, predictable stereoselectivity in non-chelating systems.Bulkiness can sometimes hinder reactivity.
Cbz Electron-withdrawingCan be Felkin-Anh or Chelation-controlledCatalytic Hydrogenolysis (H₂, Pd/C)[4]Orthogonal to acid-labile groups, can activate adjacent positions.Hydrogenolysis conditions may not be compatible with other functional groups.
Benzyl (Bn) Lewis basic nitrogenCram ChelationCatalytic Hydrogenolysis (H₂, Pd/C)[5]Can lead to high diastereoselectivity via chelation control.Hydrogenolysis conditions may not be compatible with other functional groups.

Experimental Protocols

General Protocol for Grignard Addition to N-Protected Azetidin-3-one

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Work-up cluster_3 Purification A 1. Flame-dry glassware under vacuum. B 2. Add N-protected azetidin-3-one and anhydrous solvent (e.g., THF) under inert atmosphere. A->B C 3. Cool the solution to the desired temperature (e.g., -78 °C). B->C D 4. Add Grignard reagent dropwise via syringe. C->D E 5. Stir the reaction mixture at the specified temperature for the required time. D->E F 6. Quench the reaction with saturated aqueous NH4Cl solution. E->F G 7. Warm to room temperature and extract with an organic solvent (e.g., EtOAc). F->G H 8. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I G cluster_0 Reaction cluster_1 Work-up A 1. Dissolve N-Boc-azetidin-3-ol in DCM. B 2. Add TFA (e.g., 20-50% v/v) at 0 °C. A->B C 3. Stir at room temperature until deprotection is complete (monitor by TLC). B->C D 4. Concentrate the reaction mixture in vacuo. C->D E 5. Neutralize with a base (e.g., sat. NaHCO3 solution). D->E F 6. Extract with an organic solvent. E->F G 7. Dry and concentrate to obtain the free amine. F->G G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A 1. Dissolve N-Cbz or N-Bn protected azetidin-3-ol in a suitable solvent (e.g., MeOH, EtOH). B 2. Add Pd/C catalyst (typically 5-10 mol%). A->B C 3. Purge the reaction vessel with H2 gas. B->C D 4. Stir the mixture under an H2 atmosphere (balloon or Parr shaker). C->D E 5. Filter the reaction mixture through Celite to remove the catalyst. D->E F 6. Concentrate the filtrate to obtain the deprotected product. E->F

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Validation

A Comparative Guide to the Biological Evaluation of 1-(Ethanesulfonyl)azetidin-3-one Analogs as Janus Kinase Inhibitors

Introduction: The Rise of Azetidine Scaffolds in Kinase Inhibition In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Azetidine Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is relentless. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character provide a unique conformational rigidity that can enhance binding to biological targets and improve metabolic stability.[1] This guide focuses on the biological evaluation of analogs of 1-(ethanesulfonyl)azetidin-3-one, a key structural component of Baricitinib, a potent and selective inhibitor of Janus kinases (JAKs).[3][4]

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway.[5][6] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms, making JAKs highly attractive therapeutic targets.[7][8] This guide will provide a comparative analysis of the 1-(ethanesulfonyl)azetidin-3-one scaffold within the broader context of JAK inhibitors, offering insights into its performance relative to other chemical classes and detailing the experimental methodologies crucial for its evaluation.

The 1-(Ethanesulfonyl)azetidin-3-one Scaffold: A Privileged Motif for JAK Inhibition

The discovery of Baricitinib highlighted the potential of the 1-(ethanesulfonyl)azetidin-3-one moiety as a cornerstone for potent JAK inhibition. This scaffold offers a unique combination of features:

  • Structural Rigidity: The strained azetidine ring provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity.

  • Hydrogen Bonding Capabilities: The sulfonyl group and the ketone functionality can participate in crucial hydrogen bonding interactions within the ATP-binding site of the JAK enzymes.

  • Vectors for Chemical Elaboration: The azetidine ring provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While extensive public data on a wide range of direct analogs of 1-(ethanesulfonyl)azetidin-3-one is limited, the biological profile of Baricitinib serves as a benchmark for this scaffold.

Comparative Biological Performance of JAK Inhibitors

The field of JAK inhibitors has seen the development of several small molecules with diverse chemical scaffolds. To understand the performance of the 1-(ethanesulfonyl)azetidin-3-one core, it is essential to compare it against other established JAK inhibitors.

CompoundCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Baricitinib Pyrrolo[2,3-d]pyrimidine with 1-(ethanesulfonyl)azetidin-3-one 5.9 5.7 >400 53 [9][10]
TofacitinibPyrrolo[2,3-d]pyrimidine120112344[8]
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819[11]
UpadacitinibPyrrolo[2,3-d]pyrimidine4510921004700[9]
FilgotinibTriazolopyridine1028810116[5]

Analysis of Comparative Data:

The data presented in the table highlights the potent and relatively selective profile of the 1-(ethanesulfonyl)azetidin-3-one-containing molecule, Baricitinib, for JAK1 and JAK2 over JAK3. This selectivity profile is a critical aspect of its therapeutic window, as JAK3 inhibition is associated with broader immunosuppressive effects.[12] In comparison to other pyrrolo[2,3-d]pyrimidine-based inhibitors like Tofacitinib and Ruxolitinib, Baricitinib demonstrates a distinct selectivity profile. Upadacitinib and Filgotinib, which are more selective for JAK1, represent a different therapeutic strategy aiming to minimize off-target effects.[5][13]

The development of analogs based on the 1-(ethanesulfonyl)azetidin-3-one scaffold would likely focus on further optimizing this selectivity profile and improving pharmacokinetic properties. Structure-activity relationship (SAR) studies would explore modifications to the ethylsulfonyl group and substitutions on the azetidine ring to modulate potency and selectivity against the different JAK isoforms.[14]

Experimental Protocols for Biological Evaluation

The biological evaluation of 1-(ethanesulfonyl)azetidin-3-one analogs as JAK inhibitors requires a series of robust and validated assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the compounds against the different JAK isoforms.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK enzyme. This is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[3][15]

Detailed Protocol (LanthaScreen™ Kinase Assay): [3][15]

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Dilute the specific JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired concentration in the kinase reaction buffer. The optimal enzyme concentration should be predetermined to be in the linear range of the assay.

    • Prepare the substrate (e.g., a fluorescently labeled peptide) and ATP at concentrations appropriate for determining the ATP Km,app.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the JAK enzyme solution to each well.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for a further period to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a TR-FRET assay provides a homogenous, high-throughput method for measuring kinase activity with high sensitivity and a good signal-to-noise ratio. The choice of substrate and ATP concentration is critical for obtaining accurate and reproducible IC50 values. Performing the assay at the ATP Km,app ensures that the assay is sensitive to ATP-competitive inhibitors.

Cell-Based Assays for JAK-STAT Pathway Inhibition

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are essential.

Principle: These assays measure the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Detailed Protocol (Phospho-STAT Flow Cytometry Assay):

  • Cell Culture and Stimulation:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

    • Pre-incubate the cells with serial dilutions of the test compounds for a defined period.

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Cell Staining and Analysis:

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3).

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of the test compounds.

  • Data Analysis:

    • Determine the percentage of inhibition of STAT phosphorylation at each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Causality Behind Experimental Choices: This assay provides a direct measure of the compound's ability to inhibit the target pathway within a cellular environment, taking into account cell permeability and potential off-target effects. The choice of cytokine and cell type is crucial for dissecting the selectivity of the inhibitor for different JAK-STAT signaling pathways.

Visualizing Key Concepts

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Transcription Inhibitor 1-(Ethanesulfonyl)azetidin-3-one Analog Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway and the point of intervention for 1-(Ethanesulfonyl)azetidin-3-one analogs.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series Incubation Kinase Reaction (Incubation) Compound->Incubation Enzyme JAK Enzyme Solution Enzyme->Incubation Substrate_ATP Substrate & ATP Solution Substrate_ATP->Incubation Stop Stop Reaction & Add Detection Reagents Incubation->Stop Read TR-FRET Reading Stop->Read Calculate IC50 Calculation Read->Calculate

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(Ethanesulfonyl)azetidin-3-one derivatives

Core Focus: Optimization of Janus Kinase (JAK) Inhibitors Primary Application: Autoimmune Therapeutics (Rheumatoid Arthritis, Atopic Dermatitis) Target Audience: Medicinal Chemists, Pharmacologists, and Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Core Focus: Optimization of Janus Kinase (JAK) Inhibitors Primary Application: Autoimmune Therapeutics (Rheumatoid Arthritis, Atopic Dermatitis) Target Audience: Medicinal Chemists, Pharmacologists, and Process Chemists

Executive Summary: The Azetidinone Pivot

The 1-(Ethanesulfonyl)azetidin-3-one scaffold represents a critical "minimalist" pharmacophore in modern drug design. Unlike bulky piperidine or pyrrolidine linkers used in first-generation kinase inhibitors (e.g., Tofacitinib), the strained four-membered azetidine ring offers a rigid, low-molecular-weight spacer that precisely orients binding elements without incurring significant lipophilic penalties.

This guide analyzes the Structure-Activity Relationship (SAR) of derivatives built upon this ketone intermediate, specifically focusing on its conversion to the 1-(ethanesulfonyl)-3-(cyanomethylene)azetidine moiety found in Baricitinib . We compare this scaffold against alternative sulfonyl and ring systems to demonstrate why the ethanesulfonyl-azetidinone architecture is the superior choice for balanced JAK1/JAK2 inhibition.

Comparative Analysis: Scaffold Performance

The following table contrasts the 1-(Ethanesulfonyl)azetidin-3-one derived scaffold against common alternatives in the JAK inhibitor space.

Table 1: Physicochemical & Pharmacological Comparison
Feature1-(Ethanesulfonyl)azetidin-3-yl (Baricitinib Core)N-Methyl-Piperidin-4-yl (Tofacitinib Core)Aryl-Sulfonyl Derivatives (Generic Analogs)
Linker Rigidity High (Strained 4-membered ring locks conformation)Moderate (Chair/Boat conformers possible)High (Planar, but bulky)
Metabolic Stability High (Ethyl group resists rapid oxidation)Moderate (N-demethylation risk)Low to Moderate (Benzylic hydroxylation risk)
Selectivity Profile JAK1/JAK2 Balanced JAK1/JAK3 Skewed Variable (Often loses isoform selectivity)
Molecular Weight Low (Fragment MW ~160 Da)Medium (Fragment MW ~100+ Da but requires larger N-subs)High (Adds significant lipophilicity)
Binding Mode Reversible (Type I) via Cyanomethylene H-bondsReversible (Type I) Variable
Key SAR Insight: The "Goldilocks" Sulfonyl Group

The ethanesulfonyl moiety at the N1 position is not arbitrary. SAR studies indicate a precise window for the sulfonyl substituent:

  • Methylsulfonyl (

    
    ):  Increases polarity significantly, potentially reducing passive permeability (
    
    
    
    ) and altering the volume of distribution.
  • Ethanesulfonyl (

    
    ):  Provides the optimal balance of lipophilicity (
    
    
    
    ) and steric fit within the solvent-exposed region of the JAK ATP-binding pocket. It avoids the metabolic liability of larger alkyl chains while maintaining solubility.
  • Isopropyl/Arylsulfonyl: Introduces steric clashes with the enzyme's P-loop or solvent front, often degrading potency (

    
    ).
    

Mechanism of Action & Signaling Pathway

The derivatives of 1-(Ethanesulfonyl)azetidin-3-one function as ATP-competitive inhibitors. The azetidine ring acts as a rigid vector, positioning the cyanomethylene group to form critical hydrogen bonds with the hinge region of the kinase (specifically Glu966 and Leu932 in JAK2).

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Heterodimer Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Inhibitor 1-(Ethanesulfonyl) azetidin-3-yl Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Site (IC50 < 5 nM) Nucleus Nuclear Translocation (Gene Transcription) STAT->Nucleus Dimerizes & Enters

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The inhibitor (blue) competitively binds to the JAK heterodimer, preventing STAT phosphorylation and halting the inflammatory cascade.

Experimental Protocols

A. Synthesis of the Scaffold (Self-Validating Protocol)

The synthesis of the core intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , is the critical step. This protocol ensures high purity by avoiding the isolation of unstable intermediates.

Reagents:

  • Azetidin-3-ol hydrochloride

  • Ethanesulfonyl chloride[4]

  • TEMPO (Catalyst) / NaOCl (Oxidant)

  • Diethyl cyanomethylphosphonate (Wittig-Horner Reagent)

Step-by-Step Workflow:

  • Sulfonylation: Dissolve azetidin-3-ol HCl (1.0 eq) in water/THF (1:1). Add

    
     (2.5 eq) followed by ethanesulfonyl chloride (1.1 eq) at 0°C. Stir for 2h. Checkpoint: Monitor disappearance of amine by TLC.
    
  • Oxidation (Biphasic): To the crude 1-(ethylsulfonyl)azetidin-3-ol in

    
    , add TEMPO (0.01 eq) and 
    
    
    
    (0.1 eq). Add aqueous
    
    
    buffered to pH 8.6 dropwise at <10°C.
    • Critical Control: Temperature must remain <10°C to prevent ring opening.

  • Wittig-Horner Olefination: React the isolated ketone (1-(ethylsulfonyl)azetidin-3-one) with diethyl cyanomethylphosphonate (1.2 eq) and

    
     (1.2 eq) in THF at 0°C.
    
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).

    • Validation: Target Product is a white solid.

      
       should show the ethyl group (triplet/quartet) and the vinylic proton (~5.5 ppm).
      
B. Enzymatic Assay (JAK1/JAK2 Selectivity)

To validate the SAR, use a FRET-based LanthaScreen assay.

  • Preparation: Dilute compounds (3-fold serial dilutions) in DMSO.

  • Incubation: Mix kinase (JAK1 or JAK2), Fluorescein-labeled peptide substrate (PolyGT), and ATP (

    
     concentration) in kinase buffer.
    
  • Reaction: Add compound. Incubate 60 min at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated substrate).

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

    • Data Analysis: Fit curves to specific binding equation to determine

      
      .
      
    • Success Criteria: Reference compound (Baricitinib) should yield

      
       (JAK1) and 
      
      
      
      (JAK2).

SAR Optimization Logic

The following diagram illustrates the decision tree for optimizing the 1-(Ethanesulfonyl)azetidin-3-one scaffold.

SAR_Logic Core 1-(Ethanesulfonyl) azetidin-3-one Core N1 N1-Sulfonyl Group Core->N1 C3 C3-Position (Warhead) Core->C3 Methyl Methyl: High Polarity Low Permeability N1->Methyl Ethyl Ethyl: Optimal LogP Metabolic Stability N1->Ethyl Aryl Aryl: Steric Clash Poor Solubility N1->Aryl Ketone Ketone: Unstable Reactive Electrophile C3->Ketone Precursor Nitrile Cyanomethylene: H-Bond Acceptor Reversible Binding C3->Nitrile Active Drug

Figure 2: SAR Optimization Map. Green nodes indicate the optimal structural features found in clinical candidates like Baricitinib.

References

  • Fridman, J. S., et al. (2010). "Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." Journal of Immunology. Link

  • Rodgers, J. D., et al. (2015). "Discovery of Baricitinib (INCB028050): A Selective and Orally Bioavailable Inhibitor of Janus Kinases 1 and 2." Journal of Medicinal Chemistry. Link

  • Maikel, W., et al. (2016). "Process for the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile." Patent WO2016205487A1. Link

  • Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry. Link

  • Shi, J. G., et al. (2014). "The Pharmacokinetics, Metabolism, and Excretion of Baricitinib in Healthy Subjects." Clinical Pharmacology in Drug Development. Link

Sources

Validation

Comparative stability of different N-substituted azetidin-3-ones

Executive Summary Azetidin-3-ones are high-value, strained four-membered heterocyclic ketones used as synthons in medicinal chemistry (e.g., for introducing conformational rigidity). However, their utility is often limit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidin-3-ones are high-value, strained four-membered heterocyclic ketones used as synthons in medicinal chemistry (e.g., for introducing conformational rigidity). However, their utility is often limited by their inherent instability. This guide objectively compares the stability profiles of various N-substituted derivatives, analyzing the interplay between ring strain (~25 kcal/mol), carbonyl electrophilicity, and substituent electronic effects.

Key Takeaway: Steric bulk and electronic modulation are critical. N-Benzhydryl derivatives offer the highest bench stability, while N-Boc derivatives are stable but moisture-sensitive. N-Aryl derivatives exhibit a wide stability range dependent on the electronic nature of the aryl ring, with electron-deficient rings promoting rapid decomposition.

Mechanistic Analysis of Instability

To understand the stability differences, one must first understand the decomposition pathways. The high ring strain of the azetidine core, combined with the sp² hybridized carbonyl carbon at position 3, creates a highly reactive system.

Decomposition Pathways
  • Nucleophilic Attack & Hydration: The C3 carbonyl is significantly more electrophilic than acyclic ketones due to bond angle distortion. In the presence of water, equilibrium shifts toward the gem-diol (hydrate), which can trigger ring-opening or polymerization.

  • Ring-Opening Polymerization (ROP):

    • Cationic (CROP): Initiated by electrophiles attacking the nitrogen lone pair.

    • Anionic (AROP): Initiated by nucleophiles attacking the ring carbons.

  • Intramolecular Ring Opening: Common in N-Aryl derivatives where the pendant amide acts as an internal nucleophile under acidic conditions.

DecompositionPathways Figure 1: Primary Decomposition Pathways of Azetidin-3-ones Azetidinone N-Substituted Azetidin-3-one Hydrate gem-Diol (Hydrate) Azetidinone->Hydrate + H2O (Reversible) RingOpen Ring-Opened Product Azetidinone->RingOpen Nu- Attack / Acid Polymer Polymer (Polyazetidine) Azetidinone->Polymer ROP (Cationic/Anionic) Hydrate->RingOpen Hydrolysis

Comparative Stability Analysis

Stability Hierarchy

The following table ranks derivatives from most to least stable based on experimental observations and storage requirements.

RankN-SubstituentStability ProfilePhysical StatePrimary Risk
1 Benzhydryl (Diphenylmethyl) High. Stable at RT. Isolable as free base.Crystalline SolidSlow oxidation over months.
2 Salts (e.g., HCl) High. Stable when dry/cold.Crystalline SolidHygroscopic; degrades if wet.
3 Boc (tert-Butoxycarbonyl) Moderate. Stable solid, but moisture sensitive.Low-melting Solid (47-51°C)Hydration; acid sensitivity.
4 Cbz (Benzyloxycarbonyl) Moderate. Similar to Boc.Solid/OilHydrogenolysis sensitivity.
5 Electron-Rich Aryl Low-Moderate. Stable in organic solution.Oil/SolidOxidation; polymerization.
6 Electron-Poor Aryl Low. Rapid decomposition in aqueous media.Transient OilRapid ring opening (T1/2 < 10 min).
Detailed Comparative Assessment
A. N-Benzhydryl (The Gold Standard for Storage)

The bulky benzhydryl group provides steric shielding to the nitrogen lone pair, preventing self-polymerization. It also adds significant molecular weight, rendering the compound a stable, crystalline solid that is easy to handle.

  • Experimental Data: Melting point typically >70°C. Can be stored at room temperature for months without significant degradation.

  • Best Use: As a storage form or intermediate that is deprotected (hydrogenolysis) immediately prior to use.

B. N-Boc & N-Cbz (The Synthetic Workhorses)

The electron-withdrawing nature of carbamates (Boc/Cbz) reduces the basicity of the nitrogen, suppressing cationic polymerization. However, this electron withdrawal increases the electrophilicity of the C3 carbonyl, making it highly susceptible to hydration.

  • Experimental Insight: N-Boc-azetidin-3-one is often sold as a "hydrate" or must be stored under inert gas at 2-8°C. In the presence of moisture, it forms a gem-diol equilibrium.

  • Caution: Prolonged storage in wet solvents leads to irreversible ring opening.

C. N-Aryl Derivatives (The Variable Group)

Stability is strictly dictated by the Hammett


 constant of the aryl substituent.
  • Mechanism: In acidic media, N-aryl azetidines can undergo intramolecular nucleophilic attack by the pendant amide oxygen (if an amide side chain exists) or general hydrolysis.

  • Data Point: A 4-cyano-phenyl analogue (highly electron-withdrawing) showed a half-life (

    
    ) of <10 minutes  in aqueous buffer, whereas 2-pyridyl analogues (where the pyridine nitrogen protonates, repelling further protonation at the azetidine nitrogen) showed excellent stability (
    
    
    
    h).

Experimental Protocols

Protocol: Synthesis of N-Boc-Azetidin-3-one (Oxidation Route)

This protocol minimizes water exposure to prevent hydrate formation.

Reagents: N-Boc-3-hydroxyazetidine, DMSO, Oxalyl Chloride, Triethylamine (Swern conditions) or SO3-Pyridine complex.

  • Activation: Cool a solution of oxalyl chloride (1.2 equiv) in dry DCM to -78°C. Add DMSO (2.4 equiv) dropwise. Stir for 15 min.

  • Oxidation: Add N-Boc-3-hydroxyazetidine (1.0 equiv) in DCM dropwise. Maintain -78°C for 1 hour.

  • Termination: Add Triethylamine (5.0 equiv). Allow to warm to 0°C.

  • Workup (Critical): Quench with saturated NH4Cl (minimize water contact time). Extract rapidly with Et2O. Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo at low temperature (<30°C).

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc).

  • Storage: Store under Argon at -20°C.

Protocol: Stability Testing (NMR Assay)

To determine the hydration equilibrium constant (


) and decomposition rate.
  • Sample Prep: Dissolve 10 mg of the azetidin-3-one in 0.6 mL of solvent (e.g.,

    
     with phosphate buffer for aqueous stability, or 
    
    
    
    for baseline).
  • Acquisition: Acquire quantitative

    
     NMR spectra at t=0, 1h, 6h, 24h.
    
  • Analysis:

    • Monitor the disappearance of the

      
      -protons (adjacent to carbonyl/hydrate).
      
    • Ketone form: ~4.6 ppm (singlet/broad).

    • Hydrate form: ~4.0-4.2 ppm (shifted upfield).

    • Ring Open products: Look for complex splitting patterns appearing in the aliphatic region (2-4 ppm).

Visualizations

Stability & Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting an N-substituent based on required stability and reactivity.

StabilityLogic Start Select N-Substituent Benzhydryl N-Benzhydryl (Diphenylmethyl) Start->Benzhydryl Max Stability Boc N-Boc / N-Cbz Start->Boc Synthetic Utility Aryl N-Aryl Start->Aryl Specific SAR Benz_Prop High Steric Bulk Low N-Basicity Benzhydryl->Benz_Prop Boc_Prop EWG on Nitrogen High C=O Electrophilicity Boc->Boc_Prop Aryl_Prop Conjugation Variable Stability Aryl->Aryl_Prop Benz_Result Stable Solid Best for Storage Benz_Prop->Benz_Result Boc_Result Moisture Sensitive Use Dry Solvents Boc_Prop->Boc_Result Aryl_Result Prone to Ring Opening Avoid Acidic Aqueous Media Aryl_Prop->Aryl_Result

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Vertex Pharmaceuticals, 2021. Detailed mechanistic study on N-aryl azetidine stability and T1/2 data.

  • Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Review covering ring strain and polymerization risks.

  • 1-Benzhydrylazetidin-3-one Properties. ChemicalBook/CymitQuimica. Physical property data confirming solid state stability.

  • Azetidin-3-ones: Synthesis and Application. Organic Chemistry Portal. Overview of synthetic routes including gold-catalyzed oxidation.

  • Hydration of Carbonyls. Chemistry LibreTexts. General principles of gem-diol formation in strained/electron-deficient ketones.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Ethanesulfonyl)azetidin-3-one

Operational Safety Protocol: 1-(Ethanesulfonyl)azetidin-3-one Executive Summary & Chemical Context 1-(Ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0) is a specialized heterocyclic building block, primarily utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 1-(Ethanesulfonyl)azetidin-3-one

Executive Summary & Chemical Context

1-(Ethanesulfonyl)azetidin-3-one (CAS: 1401222-91-0) is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib.[1][2]

The Invisible Hazard: While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319), its chemical structure dictates a higher tier of caution. The molecule features a strained four-membered azetidine ring coupled with an electron-withdrawing ethylsulfonyl group .[2]

  • Mechanism of Action: This combination creates a highly electrophilic center susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).

  • Operational Implication: It must be treated as a potential alkylating agent and skin sensitizer . Standard "lab coat and glasses" protocols are insufficient for long-term or scale-up handling.[1][2]

Physicochemical Profile:

Property Value Operational Note
CAS Number 1401222-91-0 Verify against CoA before use.[1][2]
Molecular Weight 163.19 g/mol Small molecule = High permeation risk.
Physical State Solid (Powder/Crystals) Dust generation is the primary exposure vector.

| Solubility | DMSO, Methanol, DCM | Solubilized forms penetrate skin orders of magnitude faster than solids. |

The PPE Shield: A Multi-Layered Defense

Rationale: Small, polar organic molecules can permeate disposable nitrile rubber. The following protocol utilizes a "Time-to-Breakthrough" logic.

A. Hand Protection (The Critical Barrier)

Do not rely on single nitrile gloves. The mechanical stress of handling (flexing) significantly reduces breakthrough time for sulfonyl-containing small molecules.

  • Routine Handling (Solids/Weighing):

    • Primary Layer: Disposable Nitrile (minimum 5 mil thickness).

    • Protocol: Double-gloving recommended.[2] Inspect outer glove for micro-tears immediately after uncapping vials. Change every 60 minutes or immediately upon splash.

  • High-Risk Operations (Solutions >100mM or Spills):

    • Required: Chemical-resistant Laminate Gloves (e.g., Silver Shield® or Ansell Barrier®).[2]

    • Dexterity Setup: Wear the Laminate glove under a Nitrile glove to secure the loose fit and improve grip.

    • Why? Laminate films offer >8-hour breakthrough protection against small polar molecules where nitrile may fail in <15 minutes.

B. Respiratory Protection[3][4][5][6]
  • Solid Phase: Handling powder outside a fume hood is strictly prohibited .

    • If hood failure occurs or weighing must happen on an open bench (not recommended), use a P100/HEPA Half-Mask Respirator . Surgical masks provide zero protection against chemical dust.

  • Liquid Phase: If heating or using volatile solvents (DCM), ensure the Fume Hood sash is at the calibrated height.

C. Eye & Body[2][3][4][5][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 rated). Safety glasses with side shields are insufficient due to the risk of airborne dust entering the eye from the side.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs and holds chemical dust against the skin/clothing.

Operational Workflow: Step-by-Step

Trustworthiness Check: This protocol minimizes static charge, a common cause of powder dispersion.[1][2]

Phase 1: Preparation (Donning)[2]
  • Inspect Engineering Controls: Verify Fume Hood flow rate is 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Azetidinones are often fluffy, electrostatic powders that "jump."

  • PPE Check: Don double nitrile gloves (or Laminate/Nitrile combo).

Phase 2: Weighing & Transfer[2]
  • The "Coffin" Method: Never transport the open vial. Place the vial inside a secondary container (ziplock bag or plastic jar) before moving it from storage to the hood.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the vial rim (creates aerosol). Use a gentle rolling motion.

  • Solubilization: Add solvent immediately after weighing to suppress dust. Once in solution, the risk shifts from inhalation to skin absorption.

Phase 3: Decontamination (Doffing)[2]
  • Wipe Down: Clean balance and hood surface with a methanol-dampened wipe. Treat this wipe as hazardous waste.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the exterior never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Visualized Safety Logic

Figure 1: PPE Decision Matrix

This diagram illustrates the logic flow for selecting the correct protective equipment based on the state of matter.[2]

PPE_Matrix Start Start: Assess Material State IsSolid Is it Solid (Powder)? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution Hood Engineering: Fume Hood REQUIRED IsSolid->Hood Primary Control SolventType Solvent Type? IsSolution->SolventType GlovesSolid Gloves: Double Nitrile (5 mil) Hood->GlovesSolid RespSolid Respiratory: N95/P100 (If outside hood) GlovesSolid->RespSolid Emergency Only GlovesHighRisk Gloves: Laminate Liner + Nitrile Outer SolventType->GlovesHighRisk DMSO/DCM (High Permeation) GlovesStd Gloves: Double Nitrile (Change <30 mins) SolventType->GlovesStd Water/Ethanol

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for high-permeation solvents.[2]

Figure 2: Handling Workflow & Waste Stream

A closed-loop system to prevent environmental release.[1][2]

Workflow Storage Storage (-20°C) Secondary Containment Transfer Transfer to Hood (Closed Container) Storage->Transfer Weighing Weighing (Static Control) Transfer->Weighing Reaction Reaction/Solubilization Weighing->Reaction Waste Waste Disposal (Segregated) Weighing->Waste Contaminated Wipes Reaction->Waste Quench First

Caption: Operational workflow emphasizing containment during transfer and segregated waste disposal.

Emergency & Disposal Protocols

Accidental Release (Spill):

  • Solid Spill: Do not sweep (creates dust).[3] Cover with a wet paper towel (dampened with water) to weigh down the powder, then scoop into a waste bag.

  • Solution Spill: Cover with an absorbent pad. If the solvent is DMSO, remember that DMSO carries dissolved toxins through standard nitrile gloves. Use Laminate gloves for cleanup.

Disposal (The "Quench"):

  • Do not pour down the drain.[4][5][6]

  • Quenching: While azetidinones are stable, they can be hydrolyzed. Treat waste with a dilute acidic solution (e.g., 1N HCl) to facilitate ring-opening hydrolysis before disposal into the "Halogenated Organic Waste" stream, subject to local EHS regulations.[1]

  • Incineration: This is the preferred method for final destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (2025).[7] Azetidin-3-one Compound Summary. National Library of Medicine.

  • Santa Cruz Biotechnology. (2024). Baricitinib (CAS 1187594-09-7) and Intermediates Safety Data. [2][8]

  • Phalen, R. N., & Wong, W. K. (2012).[9] Chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. (Highligting the failure of nitrile under stress).

Sources

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